Technical Documentation Center

6-amino-1-methyl-1H-indole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-amino-1-methyl-1H-indole-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Investigating the anti-melanogenic properties of indole-3-carboxylic acid derivatives

Executive Summary The overproduction and abnormal accumulation of melanin lead to severe hyperpigmentation disorders, including melasma, lentigo, and post-inflammatory hyperpigmentation[1]. Tyrosinase, a binuclear copper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overproduction and abnormal accumulation of melanin lead to severe hyperpigmentation disorders, including melasma, lentigo, and post-inflammatory hyperpigmentation[1]. Tyrosinase, a binuclear copper-containing metalloenzyme, is the rate-limiting catalyst in the melanogenesis pathway, making it the primary pharmacological target for skin-depigmenting agents[2]. While traditional inhibitors like kojic acid and arbutin are widely used, they suffer from poor chemical stability, potential cytotoxicity, and limited in vivo efficacy[1].

Recent drug discovery efforts have identified the indole scaffold—specifically indole-3-carboxylic acid (I3CA) and its derivatives—as highly potent, privileged structures for tyrosinase inhibition[3]. Because the indole ring structurally mimics the natural substrates L-tyrosine and L-DOPA, I3CA derivatives can effectively dock into the enzymatic active site[4]. This technical whitepaper explores the mechanistic causality, structural logic, and self-validating experimental protocols required to evaluate the anti-melanogenic properties of I3CA derivatives.

Mechanistic Rationale and Structural Logic

The Melanogenesis Pathway

Melanogenesis is initiated by the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[5]. Both steps are strictly governed by tyrosinase. Dopaquinone then undergoes spontaneous polymerization to form eumelanin or pheomelanin[6]. Inhibiting tyrosinase directly halts this cascade.

Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase (Rate-Limiting) Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor I3CA Derivatives Inhibitor->Tyrosinase Competitive/Mixed Inhibition

Fig 1: Melanogenesis pathway and tyrosinase inhibition by I3CA derivatives.

Structure-Activity Relationship (SAR) of I3CA Derivatives

The efficacy of I3CA derivatives stems from their dual-action binding capability:

  • The Indole Core: Acts as an isostere for the aromatic rings of L-tyrosine/L-DOPA, allowing the molecule to penetrate the hydrophobic catalytic pocket of tyrosinase[4].

  • C3 Functionalization: Conjugating the carboxylic acid at the 3-position with electron-rich moieties (such as thiourea or thiazolidine-2,4-dione) creates strong hydrogen bond donors/acceptors. These functional groups interact directly with the histidine residues that coordinate the binuclear copper center of the enzyme, effectively chelating the metal or blocking substrate entry[1],[3].

SAR Core Indole Core Mimics L-Tyrosine/L-DOPA Fits hydrophobic pocket Cu Binuclear Copper Center Core->Cu pi-pi stacking Sub3 C3 Substitution Thiourea / TZD / Carboxamide Hydrogen bonding with His residues Sub3->Cu Metal chelation / H-bonding Sub1 N1 Substitution Benzyl / Alkyl groups Modulates lipophilicity (LogP) Sub1->Core Inductive effects

Fig 2: Structure-Activity Relationship (SAR) logic of I3CA derivatives.

Quantitative Efficacy: Comparative Data

Recent pharmacological evaluations demonstrate that functionalized indole derivatives significantly outperform standard commercial inhibitors. For instance, indole-thiourea derivatives (e.g., Compound 4b) and indole-thiazolidine-2,4-dione derivatives (e.g., Compound 5w) exhibit single-digit to low double-digit micromolar IC50 values[2],[1].

Table 1: In Vitro Inhibitory Activity of Indole Derivatives vs. Standard Controls

Compound ClassSpecific DerivativeTarget EnzymeIC50 (μM)Inhibition TypeRef
Indole-thiourea Compound 4bMushroom Tyrosinase5.9 ± 2.47Competitive[2]
Indole-thiazolidine-2,4-dione Compound 5wMushroom Tyrosinase11.2Mixed-type[1]
Standard Control Kojic AcidMushroom Tyrosinase15.6 - 16.4Competitive[2],[1]
Standard Control ArbutinMushroom Tyrosinase112.2 ± 5.4Competitive[5]

Data interpretation: The superior binding affinity of Compound 4b (-19.37 kcal/mol Gibbs free energy via MM/PBSA) illustrates that the thiourea moiety at the C3 position creates highly persistent hydrogen bonds with the enzyme's active site, outperforming the monocyclic Kojic acid[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of I3CA derivatives must follow a self-validating workflow. An in vitro enzymatic assay alone is insufficient, as it does not account for cellular permeability or cytotoxicity. Therefore, the protocol must integrate cell-free kinetics with cell-based phenotypic validation.

Workflow Synth 1. Synthesis of I3CA Derivatives (Thiourea/TZD Conjugation) Enzyme 2. In Vitro Tyrosinase Assay (Mushroom Tyrosinase, IC50) Synth->Enzyme Kinetics 3. Kinetic Profiling (Lineweaver-Burk Plots) Enzyme->Kinetics Cell 4. B16F10 Cell Assay (Melanin Content & Viability) Enzyme->Cell InSilico 5. In Silico Docking & MD (Binding Affinity & Stability) Kinetics->InSilico Cell->InSilico

Fig 3: Self-validating experimental workflow for evaluating anti-melanogenic agents.

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

Causality: Mushroom tyrosinase (mTYR) is highly homologous to human tyrosinase and is commercially stable. L-DOPA is utilized as the substrate to specifically measure diphenolase activity, avoiding the lag phase associated with monophenolase reactions.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (PBS) at pH 6.8. Dissolve the I3CA derivative in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Reaction Assembly: In a 96-well microplate, combine 100 μL of PBS, 20 μL of the inhibitor at varying concentrations (e.g., 1–100 μM), and 20 μL of mTYR (100 U/mL).

  • Incubation: Incubate the mixture at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Substrate Addition: Add 20 μL of 5 mM L-DOPA to initiate the reaction.

  • Measurement: Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader for 10 minutes.

  • Validation: Include Kojic acid as a positive control and a DMSO vehicle as a negative control. Calculate IC50 using non-linear regression analysis[2],[1].

Protocol B: Enzyme Kinetics and Mechanism Determination

Causality: Identifying whether the inhibitor is competitive, non-competitive, or mixed dictates its downstream pharmacological optimization. Competitive inhibitors bind the active site, whereas mixed inhibitors can bind allosteric sites or the enzyme-substrate complex[1].

  • Matrix Setup: Prepare the tyrosinase assay as described in Protocol A, but vary both the substrate (L-DOPA) concentration (0.5, 1.0, 2.0, 4.0 mM) and the inhibitor concentration (0, ½ IC50, IC50, 2× IC50).

  • Velocity Measurement: Record the initial velocity ( V0​ ) of dopachrome formation for each substrate-inhibitor combination.

  • Lineweaver-Burk Plotting: Plot the reciprocal of the initial velocity ( 1/V0​ ) against the reciprocal of the substrate concentration ( 1/[S] ).

  • Interpretation:

    • Competitive: Lines intersect at the y-axis ( Vmax​ is unchanged, Km​ increases).

    • Mixed-type: Lines intersect in the second or third quadrant ( Vmax​ decreases, Km​ changes)[1].

Protocol C: B16F10 Cellular Melanogenesis and Viability Assay

Causality: A compound may inhibit tyrosinase in a test tube but fail in vivo due to poor membrane permeability or high cytotoxicity. The B16F10 murine melanoma cell line is the gold standard for validating true intracellular anti-melanogenic efficacy[1].

  • Cell Culture: Seed B16F10 cells in 6-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Stimulation & Treatment: Replace the media with fresh DMEM containing 100 nM α-MSH (alpha-melanocyte-stimulating hormone) to stimulate melanogenesis. Simultaneously, add the I3CA derivatives at non-toxic concentrations (determined via a prior MTT viability assay).

  • Incubation: Culture the cells for an additional 48 to 72 hours.

  • Melanin Extraction: Wash cells with cold PBS, lyse them using 1N NaOH containing 10% DMSO, and heat at 80°C for 1 hour to solubilize the intracellular melanin.

  • Quantification: Measure the absorbance of the lysate at 405 nm. Normalize the melanin content against total cellular protein concentration (using a BCA assay) to ensure the reduction in melanin is due to tyrosinase inhibition, not a reduction in cell number[1],[4].

Future Perspectives in Drug Development

The transition of I3CA derivatives from bench to clinical formulations requires rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Current in silico models suggest that indole-thiourea and indole-TZD derivatives possess highly favorable drug-likeness properties with minimal predicted dermal toxicity[2]. Future optimization should focus on formulating these derivatives into liposomal or nanostructured lipid carriers (NLCs) to enhance stratum corneum penetration, maximizing their bioavailability at the basal layer of the epidermis where melanocytes reside.

References

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Scilit. URL:[Link]

  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. PMC (NIH). URL:[Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. URL:[Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PMC (NIH). URL:[Link]

  • Tyrosinase Inhibitors Derived from Chemical Constituents of Dianella ensifolia. MDPI. URL:[Link]

  • Identification of Nutritional Components in Black Sesame Determined by Widely Targeted Metabolomics and Traditional Chinese Medicines. Semantic Scholar. URL:[Link]

Sources

Exploratory

Engineering the Next Generation of Antihypertensives: The Pharmacological Potential of Indole-3-Carboxylic Acid Derivatives

Executive Summary The management of essential hypertension remains a cornerstone of cardiovascular disease prevention. While Angiotensin II Receptor Blockers (ARBs) like Losartan have dominated the clinical landscape, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of essential hypertension remains a cornerstone of cardiovascular disease prevention. While Angiotensin II Receptor Blockers (ARBs) like Losartan have dominated the clinical landscape, the demand for novel chemotypes with superior pharmacokinetic profiles and prolonged duration of action is critical. Recent advances in medicinal chemistry have identified the indole scaffold as a highly privileged structure[1]. Specifically, indole-3-carboxylic acid derivatives have emerged as potent, orally bioavailable Angiotensin II Type 1 Receptor (AT1R) antagonists. This technical whitepaper explores the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate these novel antihypertensive agents.

Structural Rationale: The Indole Scaffold as a Privileged Chemotype

The indole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—is ubiquitous in biologically active molecules, from endogenous neurotransmitters (serotonin) to early antihypertensive alkaloids (reserpine)[1]. In contemporary rational drug design, the indole core is prized for its unique electronic distribution and bioisosteric properties:

  • π−π Stacking and Hydrophobic Interactions : The electron-rich aromatic system of the indole core allows for optimal π−π stacking with aromatic amino acid residues (e.g., Trp84, Tyr35) within the hydrophobic binding pocket of the AT1 receptor.

  • Hydrogen Bonding Dynamics : The nitrogen atom (N1) in the pyrrole ring acts as a potent hydrogen bond donor, anchoring the molecule to the receptor's transmembrane domains.

  • The 3-Carboxylic Acid Substitution : The addition of a carboxylic acid moiety at the C3 position is a critical structural modification. It provides a localized anionic charge at physiological pH, which mimics the C-terminal carboxylate of the endogenous ligand, Angiotensin II. This allows the derivative to form strong electrostatic interactions with basic residues (such as Arg167) in the AT1R binding site, effectively outcompeting Angiotensin II[2].

Mechanistic Pathway: AT1 Receptor Antagonism

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary regulatory cascade for blood pressure and fluid homeostasis. Angiotensin II (Ang II) exerts its potent vasoconstrictive and profibrotic effects primarily through the G-protein coupled AT1 receptor.

Novel indole-3-carboxylic acid derivatives act as competitive, insurmountable antagonists at the AT1R. By binding to the receptor, they prevent the Ang II-mediated activation of the Gq​/11 protein complex. This blockade halts the downstream activation of Phospholipase C (PLC), preventing the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). Consequently, the IP3-mediated release of intracellular calcium ( Ca2+ ) from the sarcoplasmic reticulum is inhibited, preventing smooth muscle contraction and subsequent vasoconstriction.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq Activates Indole Indole-3-Carboxylic Acid Derivative (Antagonist) Indole->AT1R Blocks Calcium PLC / IP3 / Ca2+ Release Gq->Calcium Triggers BP Vasoconstriction & Hypertension Calcium->BP Induces

Fig 1: AT1R signaling cascade and targeted inhibition by indole-3-carboxylic acid derivatives.

Quantitative Pharmacodynamics: Efficacy Benchmarking

Recent in vivo studies have demonstrated that specific indole-3-carboxylic acid derivatives exhibit antihypertensive profiles that not only match but potentially exceed current clinical standards like Losartan. In radioligand binding assays, these novel compounds exhibit high nanomolar affinity for the AT1 subtype[2].

Table 1: Comparative Pharmacodynamic Benchmarking in Spontaneously Hypertensive Rats (SHR)

Compound / DrugTarget Affinity (AT1R IC50​ )Max BP Reduction ( Δ mmHg)Duration of Action (h)Oral Dose (mg/kg)
Losartan (Control) ~10 - 20 nM~30 - 35 mmHg12 - 18 h10 mg/kg
Novel Indole-3-Carboxylic Acid High Nanomolar48 mmHg 24 h 10 mg/kg

Data synthesized from recent evaluations of indole-3-carboxylic acid derivatives demonstrating superior 24-hour baseline reduction compared to standard ARBs [2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these novel derivatives must follow strict, self-validating protocols. The following workflows detail the causality behind each experimental choice.

Workflow Syn Compound Synthesis InVitro Radioligand Binding Syn->InVitro InVivo SHR Model Evaluation InVitro->InVivo Telemetry 24h BP Telemetry InVivo->Telemetry Analysis PK/PD Analysis Telemetry->Analysis

Fig 2: Sequential validation workflow for novel indole-based antihypertensive candidates.

Protocol 1: In Vitro Radioligand Binding Assay (AT1R Affinity)
  • Objective : Quantify the binding affinity ( Ki​ ) of novel derivatives against the AT1 receptor.

  • System Validation : Losartan is run concurrently as a positive control to validate assay sensitivity and establish a baseline for competitive displacement.

  • Step 1: Membrane Preparation : Isolate AT1R-expressing membranes from transfected CHO-K1 cells.

    • Causality: Utilizing mammalian cell membranes ensures the receptor remains in a native-like lipid bilayer environment, preserving its tertiary structure and conformational integrity for accurate ligand binding.

  • Step 2: Radioligand Incubation : Incubate the membranes with [125I] -Angiotensin II and varying concentrations of the indole derivative.

    • Causality: The [125I] isotope provides the ultra-high specific activity required to detect nanomolar interactions without altering the binding kinetics of the endogenous ligand[2].

  • Step 3: Rapid Filtration & Washing : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: This instantly separates the receptor-bound radioligand from the free radioligand in solution, preventing complex dissociation during the measurement phase.

  • Step 4: Scintillation Counting : Measure the retained radioactivity to generate a dose-response curve.

    • Causality: The resulting IC50​ value is mathematically converted to the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation, providing an absolute measure of target affinity.

Protocol 2: In Vivo Hemodynamic Evaluation in SHR
  • Objective : Assess the oral bioavailability, peak efficacy ( Emax​ ), and duration of systemic antihypertensive action.

  • System Validation : Baseline blood pressure must be established continuously for 72 hours prior to dosing to rule out stress-induced artifacts.

  • Step 1: Telemetry Implantation : Surgically implant radio-telemetry transducers into the descending aorta of Spontaneously Hypertensive Rats (SHR).

    • Causality: The SHR strain is the gold-standard model for essential hypertension. Telemetry allows for continuous, stress-free monitoring, completely eliminating the "white-coat" effect and handling artifacts associated with traditional tail-cuff plethysmography[2].

  • Step 2: Oral Administration : Administer the indole derivative (e.g., 10 mg/kg) via oral gavage.

    • Causality: This route validates the compound's stability in the harsh acidic environment of the GI tract and confirms its systemic absorption profile.

  • Step 3: Continuous Monitoring : Record Mean Arterial Pressure (MAP), Systolic/Diastolic pressures, and heart rate for 24 hours post-dose.

    • Causality: Continuous data capture identifies the maximum BP drop (up to 48 mmHg) and confirms the 24-hour duration of action, ensuring the compound does not cause dangerous hypotensive rebound[2].

Emerging Horizons: The Gut-Microbiome-Cardiovascular Axis

Beyond synthetic AT1R antagonists, the indole-3-substitution pattern is deeply intertwined with endogenous cardiovascular regulation. Recent metabolomic studies have identified gut bacteria-derived tryptophan metabolites—such as indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) —as critical modulators of blood pressure. While IPA has been shown to increase blood pressure via cardiac and vascular mechanisms[3][4], IAA has been identified as a protective metabolite that limits dysbiosis-driven diastolic failure and prevents RAAS upregulation[5].

This dichotomy highlights the extreme pharmacological sensitivity of the indole-3 position. Minor modifications to the C3 side chain can flip a molecule from a pro-hypertensive mediator to a potent antihypertensive therapeutic. Understanding this structure-activity relationship (SAR) is paramount for researchers designing the next generation of indole-3-carboxylic acid ARBs.

References

  • Volov, A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Kumari, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals (Basel). URL:[Link]

  • Jama, H. A., et al. (2021). Indole-3-propionic acid, a tryptophan-derived bacterial metabolite, increases blood pressure via cardiac and vascular mechanisms in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. URL:[Link]

  • Antunes, D., et al. (2026). Indole-3 Acetate Limits Dysbiosis-Driven Diastolic Failure via Hcrt Neurons. Circulation Research. URL:[Link]

  • Kreighbaum, W. E., et al. (1980). Antihypertensive indole derivatives of phenoxypropanolamines with beta-adrenergic receptor antagonist and vasodilating activity. Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Precision N-Alkylation of Indole-3-Carboxylic Acid Esters: A Comprehensive Methodological Guide

Introduction & Mechanistic Rationale Indole-3-carboxylic acid esters are privileged structural motifs found in numerous pharmaceuticals, including 5-HT receptor modulators, antiviral agents, and synthetic cannabinoid rec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Indole-3-carboxylic acid esters are privileged structural motifs found in numerous pharmaceuticals, including 5-HT receptor modulators, antiviral agents, and synthetic cannabinoid receptor agonists (e.g., APICA derivatives)[1]. The functionalization of the indole nitrogen (N1) via alkylation is a critical step in the elaboration of these scaffolds.

A classic challenge in indole chemistry is the competition between N1-alkylation and C3-alkylation. The indole nucleus is an ambient nucleophile; while the nitrogen atom is the site of deprotonation, the C3 position is kinetically highly nucleophilic due to enamine-like resonance[2]. However, the substitution pattern of indole-3-carboxylic acid esters fundamentally alters this reactivity profile. The ester group at the C3 position serves two critical functions:

  • Steric Blocking: It physically occupies the highly reactive C3 site, preventing electrophilic attack.

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), the ester stabilizes the indolate anion via resonance, increasing the acidity of the N-H bond and significantly reducing the electron density across the pyrrole ring[2].

Consequently, upon deprotonation, the nucleophilicity is localized almost exclusively at the N1 position, allowing for highly regioselective N-alkylation without the competitive C-alkylation often observed in unsubstituted indoles.

Mechanistic rationale for N1-regioselectivity driven by the C3-ester group.

Optimization of Reaction Parameters

To achieve quantitative yields and maintain the integrity of the ester functionality, the reaction conditions must be carefully calibrated. The causality behind the selection of base, solvent, and temperature dictates the success of the transformation.

  • Base Selection: 3 is the gold standard for this protocol[3]. It irreversibly deprotonates the indole N-H, driving the equilibrium entirely toward the highly reactive indolate anion. For substrates with highly base-sensitive ester groups (e.g., methyl esters prone to hydrolysis or transesterification), Cesium carbonate (Cs₂CO₃) is a proven, milder alternative. The large, polarizable cesium cation weakly coordinates with the indolate, leaving the nitrogen "naked" and highly reactive[2].

  • Solvent Effects: Polar aprotic solvents are mandatory.2 excels at solvating the alkali metal counter-ions, thereby maximizing the nucleophilicity of the indolate[2]. Tetrahydrofuran (THF) can be used, but the reaction rate is typically slower compared to DMF.

  • Temperature: Deprotonation with NaH is highly exothermic and must be initiated at 0 °C to prevent degradation. Alkylation generally proceeds smoothly at room temperature. Elevated temperatures (up to 80 °C) are only required for sterically hindered alkyl halides[4].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected outcomes based on varying reaction parameters for the N-alkylation of indole-3-carboxylic acid esters.

Base (Equiv.)SolventTemp ProfileAlkylating AgentYield (%)Regioselectivity (N:C3)
NaH (1.2 eq)DMF0 °C → RTPrimary Alkyl Iodide92 - 98%>99:1
NaH (1.2 eq)THF/DMF (1:1)0 °C → RTPrimary Alkyl Bromide85 - 92%>99:1
Cs₂CO₃ (1.5 eq)DMFRT → 60 °CSecondary Alkyl Bromide75 - 85%>99:1
K₂CO₃ (2.0 eq)AcetoneRefluxAlkyl Chloride + KI (cat)60 - 70%>95:5

Self-Validating Experimental Protocol

This protocol details a robust, self-validating methodology for the N-alkylation of indole-3-carboxylic acid esters using the NaH/DMF system[3].

Experimental workflow for the N-alkylation of indole-3-carboxylic acid esters.

Materials & Reagents
  • Substrate: Indole-3-carboxylic acid ester (1.0 equiv.)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Electrophile: Alkyl halide (e.g., 1-bromopentane or benzyl bromide) (1.1 equiv.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Work-up: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with Nitrogen or Argon gas for 5 minutes.

  • Add the indole-3-carboxylic acid ester (1.0 equiv.) to the flask.

  • Dissolve the substrate in anhydrous DMF to achieve a concentration of 0.2 M.

Step 2: Deprotonation (Indolate Formation)

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality Check: Cooling is mandatory to control the exothermic deprotonation and prevent localized heating that could degrade the ester.

  • Carefully add NaH (1.2 equiv.) portion-wise to the stirred solution.

  • Self-Validation Cue 1: Observe the immediate evolution of hydrogen gas (bubbling). The solution will typically darken or change color (often to a deep yellow or orange), indicating the formation of the indolate anion.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until gas evolution completely ceases.

Step 3: Alkylation

  • Re-cool the reaction mixture to 0 °C.

  • Dissolve the alkyl halide (1.1 equiv.) in a minimal volume of anhydrous DMF (approx. 1 mL per mmol).

  • Add the alkyl halide solution dropwise over 5–10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the electrophile's reactivity.

Step 4: Quenching & Work-up

  • Self-Validation Cue 2 (TLC): Monitor the reaction via TLC (e.g., 20% EtOAc in Hexanes). The starting material (containing a polar N-H bond) will have a lower R_f value compared to the less polar N-alkylated product.

  • Once complete, cool the flask to 0 °C and carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Critical Wash Step: Wash the combined organic layers with distilled water (5 × 20 mL) to effectively partition and remove the DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure N-alkylated indole-3-carboxylic acid ester.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized compound, the protocol must be validated post-purification:

  • ¹H-NMR Spectroscopy: The definitive proof of successful N-alkylation is the complete disappearance of the broad singlet corresponding to the indole N-H proton (typically found between δ 8.0 – 8.5 ppm in CDCl₃ or δ 11.5 – 12.0 ppm in DMSO-d₆)[5]. Simultaneously, a new signal corresponding to the N-CH₂ protons will appear, usually as a triplet or singlet between δ 4.0 – 4.5 ppm, depending on the alkyl group.

  • LC-MS: Confirm the mass shift corresponding to the addition of the alkyl group minus one proton[M+R-H]⁺.

  • Troubleshooting Low Yields: If starting material remains, it often indicates moisture in the DMF or degraded NaH. Ensure the use of strictly anhydrous solvents and fresh reagents. If C-alkylation is observed (highly rare for C3-esters), verify the structural identity of the starting material, as the ester group might have been hydrolyzed to the less sterically hindering carboxylic acid during the reaction if water was present.

References

  • Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Selective N-Alkyl
  • Apica (APICA) Synthetic Cannabinoid. Benchchem.
  • Optimizing reaction conditions for N-alkyl

Sources

Application

Application Note: N-Acylation Protocols for Methyl Indole-3-Carboxylate

Introduction & Mechanistic Insights The indole scaffold is a privileged structure in medicinal chemistry and drug development. However, the derivatization of methyl indole-3-carboxylate presents unique synthetic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The indole scaffold is a privileged structure in medicinal chemistry and drug development. However, the derivatization of methyl indole-3-carboxylate presents unique synthetic challenges. The nitrogen atom (N1) of the indole ring is inherently less basic and less nucleophilic than typical aliphatic amines because its lone pair is delocalized into the aromatic sextet[1].

This poor nucleophilicity is further exacerbated in methyl indole-3-carboxylate. The electron-withdrawing ester group at the C3 position significantly depletes electron density across the indole ring system. Consequently, standard acylation conditions (e.g., acyl chlorides with weak bases like triethylamine) often result in sluggish kinetics, low yields, or completely recovered starting material[1].

To overcome this thermodynamic barrier, synthetic chemists must alter the electronic landscape of the reaction using one of two primary mechanistic strategies:

  • Substrate Activation (Anion Generation): Utilizing a strong, non-nucleophilic base such as Sodium Hydride (NaH) to deprotonate the N-H bond. This generates a highly nucleophilic indolyl anion that rapidly attacks electrophilic acyl chlorides[2].

  • Electrophile Activation (Nucleophilic Catalysis): Employing a coupling agent (like DCC) alongside 4-dimethylaminopyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate, lowering the activation energy required for the weakly nucleophilic indole nitrogen to attack[3].

Reaction Pathways

Pathway Substrate Methyl Indole-3-carboxylate (Poor Nucleophile) Anion Indolyl Anion (Highly Nucleophilic) Substrate->Anion NaH (Strong Base) - H2 gas Product N-Acyl Indole-3-carboxylate (Target Product) Substrate->Product DCC, DMAP, R-COOH (Electrophile Activation) Anion->Product Acyl Chloride - NaCl

Reaction pathways for N-acylation of methyl indole-3-carboxylate via strong base or mild activation.

Quantitative Data & Condition Optimization

The following table summarizes validated reaction conditions for the N-acylation of electron-deficient indoles, highlighting the causality between reagent selection and yield.

Activation StrategyReagentsBase / CatalystSolventTempTypical YieldRef
Anion Generation Acyl Chloride (R-COCl)NaH (60% dispersion)DMF or THF0 °C to RT80% – 95%[2]
Mild Coupling Carboxylic Acid (R-COOH)DCC, DMAPCH₂Cl₂RT75% – 91%[3]
Thioester Transfer Thioester (R-COSR')Cs₂CO₃Xylene140 °C60% – 85%[4]

Note: The C3 position of methyl indole-3-carboxylate is already substituted, which structurally precludes the C3-acylation side reactions that commonly plague unsubstituted indoles, ensuring high N1 regioselectivity[1].

Experimental Protocols

Protocol A: Strong Base-Mediated N-Acylation (NaH / Acyl Chloride)

This is the most robust method for scaling up. It relies on the irreversible deprotonation of the indole N-H.

  • Self-Validating System: The evolution of hydrogen gas provides immediate visual confirmation that the indolyl anion is successfully forming.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Optional: Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully.

  • Suspension: Suspend the NaH in anhydrous DMF (to achieve a 0.5 M concentration relative to the substrate) and cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve methyl indole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases[2].

  • Acylation: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc).

  • Workup: Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with distilled water (5 × 20 mL) to remove DMF, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Mild N-Acylation via DCC/DMAP Coupling

This protocol is ideal when the acylating agent is a carboxylic acid rather than an acid chloride, or when the substrate contains base-sensitive functional groups.

  • Self-Validating System: The precipitation of N,N'-dicyclohexylurea (DCU) serves as a visual indicator that the carboxylic acid has been successfully activated by DCC.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.5 eq) and methyl indole-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 to 1.0 eq). Note: For highly electron-deficient indoles, a full equivalent of DMAP dramatically accelerates the reaction by stabilizing the N-acylpyridinium intermediate[3].

  • Coupling: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) portion-wise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. A white precipitate (DCU) will gradually form.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Troubleshooting & Optimization

  • Ester Hydrolysis (Side Reaction): The use of strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures can lead to the unintended hydrolysis of the C3 methyl ester, yielding indole-3-carboxylic acid. This intermediate is prone to decarboxylation under harsh conditions[1]. Always utilize non-hydrolytic, anhydrous bases like NaH or Cs₂CO₃.

  • Incomplete Deprotonation: If unreacted starting material is recovered in Protocol A, the most common culprit is moisture in the DMF quenching the NaH. Ensure strictly anhydrous solvents are used.

  • Alternative Acyl Sources: If acyl chlorides are too unstable or incompatible with other functional groups, thioesters can be utilized as a bench-stable acyl source. Heating the indole with a thioester and Cs₂CO₃ in xylene at 140 °C provides highly chemoselective N-acylation[4].

References

  • BenchChem.
  • Beilstein Journal of Organic Chemistry. "Chemoselective N-acylation of indoles using thioesters as acyl source." 2022, 18, 89–94.
  • Synthesis. "N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling." 2004.
  • Taylor & Francis.

Sources

Method

Using 6-amino-1H-indole-7-carboxylic acid ethyl ester in drug development

[label="Hit\nTriage\n& Fig 1. PTP1B signaling pathway and mechanism of indole-based competitive inhibitors. Protocol 1: Synthesis & Kinetic Validation of Indole-Based PTP1B Inhibitors This protocol is designed as a self-...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Hit\nTriage\n&

Fig 1. PTP1B signaling pathway and mechanism of indole-based competitive inhibitors.

Protocol 1: Synthesis & Kinetic Validation of Indole-Based PTP1B Inhibitors

This protocol is designed as a self-validating system. The synthesis utilizes anhydrous conditions to prevent side reactions, while the kinetic assay employs Michaelis-Menten modeling to mathematically prove the mechanism of competitive inhibition.

Phase A: Chemical Synthesis (Acylation)

  • Preparation: Dissolve 1.5 g (7.3 mmol) of 6-amino-1H-indole-7-carboxylic acid ethyl ester in 100 mL of dry tetrahydrofuran (THF). Causality: THF is an aprotic solvent that fully solubilizes the indole without reacting with the acylating agent[1].

  • Base Addition: Add 1.55 mL (11.0 mmol) of triethylamine. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated in the next step, preventing the protonation of the 6-amino group and ensuring nucleophilic attack[1].

  • Acylation: Cool the mixture to 0 °C. Dropwise, add a solution of ethyl oxalyl chloride (88.0 mmol) in 10 mL dry THF. Stir at room temperature for 2 hours[1].

  • Hydrolysis: Subject the resulting intermediate to basic hydrolysis (NaOH/EtOH/H₂O), followed by acidic workup (HCl) to yield the active oxalylamino indole carboxylic acid[2].

Phase B: Enzyme Kinetic Assay (Self-Validating)

  • Assay Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 5.5), 1 mM EDTA, and 1 mM DTT.

  • Substrate Titration: Use p -nitrophenyl phosphate (pNPP) as the substrate. Prepare concentrations ranging from 0.5 to 5 times the known Km​ of PTP1B.

  • Inhibitor Incubation: Incubate recombinant human PTP1B with varying concentrations of the synthesized indole inhibitor (0, 1, 5, and 10 μ M) for 15 minutes.

  • Measurement: Initiate the reaction by adding pNPP. Measure absorbance continuously at 405 nm for 10 minutes to calculate the initial velocity ( V0​ ).

  • Validation (Data Analysis): Plot the data using a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ). Validation Check: If the compound is a true competitive inhibitor (binding the active site), the lines will intersect at the y-axis (indicating an unchanged Vmax​ ) but show varying x-intercepts (indicating an increased apparent Km​ ).

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative binding affinity of various scaffolds optimized for the hydrophobic pocket of PTP1B, demonstrating the superiority of the indole core[2].

Compound ScaffoldSubstituent PositionTarget EnzymeBinding Affinity ( Ki​ , μ M at pH 5.5)Mechanism of Action
Phenylortho-oxalylaminoPTP1B12.5Competitive
Thiophene5-arylPTP1B5.2Competitive
Indole-7-carboxylate 6-oxalylamino PTP1B 1.8 Competitive

Application II: CFTR Modulators for Cystic Fibrosis

Beyond metabolic targets, 6-amino-1H-indole-7-carboxylic acid ethyl ester is a critical intermediate in the synthesis of modulators for ATP-binding cassette (ABC) transporters. Specifically, it is used to develop therapeutics targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3],[4]. CFTR is a cAMP/ATP-mediated anion channel expressed in epithelial cells; its dysfunction leads to cystic fibrosis[4]. Indole derivatives act as potentiators that bind directly to mutant CFTR proteins, increasing their channel open probability.

CFTR_Workflow Library Indole-7-carboxylate Derivatives Library HTS Primary HTS (YFP Halide Quenching) Library->HTS Screen Triage Hit Triage & Counter-screen HTS->Triage Active Hits Ussing Ussing Chamber Assay (Electrophysiology) Triage->Ussing Validated Hits Lead Lead Candidate Selection Ussing->Lead Efficacy Confirmed

Fig 2. Screening and electrophysiological validation workflow for CFTR modulators.

Protocol 2: Ussing Chamber Electrophysiology for CFTR Modulators

To ensure trustworthiness, this protocol utilizes pharmacological isolation. By selectively blocking competing ion channels, we guarantee that the measured electrical current is strictly CFTR-dependent.

  • Tissue Preparation: Culture Fischer Rat Thyroid (FRT) cells expressing mutant CFTR (e.g., F508del or G551D) on permeable Snapwell supports until they form a tightly polarized monolayer (transepithelial resistance > 1000 Ω⋅cm2 ).

  • Chamber Mounting: Mount the Snapwell inserts into an Ussing chamber system. Bathe both apical and basolateral surfaces in Krebs-bicarbonate Ringer's solution. Causality: Continuously bubble the solution with 95% O₂ / 5% CO₂ at 37 °C to maintain physiological pH (7.4) and tissue viability.

  • Pharmacological Isolation:

    • Add Amiloride (100 μ M) to the apical bath. Causality: Amiloride blocks Epithelial Sodium Channels (ENaC), eliminating confounding sodium absorption currents.

    • Establish a basolateral-to-apical chloride gradient to provide a driving force for CFTR-mediated chloride secretion.

  • Baseline Activation: Add Forskolin (10 μ M) to both baths to elevate intracellular cAMP, which phosphorylates and basally activates the CFTR channels.

  • Test Compound Addition: Add the synthesized indole-based modulator (derived from 6-amino-1H-indole-7-carboxylic acid ethyl ester) cumulatively to the apical bath. Record the dose-dependent increase in short-circuit current ( Isc​ ).

  • Self-Validation Step: At the conclusion of the experiment, add CFTRinh-172 (10 μ M), a highly specific CFTR inhibitor. Validation Check: The Isc​ must drop back to baseline. If the current does not abolish, the test compound is non-specifically permeabilizing the membrane rather than modulating CFTR.

References

  • Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B Source: American Chemical Society (ACS) URL:[Link]

  • EP1080068A1 - Modulators of protein tyrosine phosphatases Source: Google Patents URL
  • CA2881078C - Modulators of atp-binding cassette transporters Source: Google Patents URL
  • US7495103B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL

Application

Application Note & Protocols: Synthesis and Characterization of an Environment-Sensitive Fluorescent Probe from 6-amino-1H-indole-7-carboxylic acid ethyl ester

Introduction: The Versatility of the Indole Scaffold in Fluorescence Sensing The indole ring system is a privileged scaffold in medicinal chemistry and materials science, widely found in bioactive natural products and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Indole Scaffold in Fluorescence Sensing

The indole ring system is a privileged scaffold in medicinal chemistry and materials science, widely found in bioactive natural products and pharmaceuticals.[1] More recently, its inherent fluorescence and rich electronic properties have made it a popular building block for the design of small-molecule fluorescent probes for molecular recognition and imaging.[2] The electron-rich nature of the indole core allows for the creation of "push-pull" chromophores, where an electron-donating group (the indole) is paired with an electron-withdrawing group. This architecture often results in probes with desirable photophysical properties, such as large Stokes shifts, high quantum yields, and sensitivity to the local microenvironment (solvatochromism).[3]

6-amino-1H-indole-7-carboxylic acid ethyl ester is a particularly valuable starting material for probe development.[4] It possesses two key functional handles: a nucleophilic amino group at the 6-position and an ester at the 7-position. The amino group serves as an ideal attachment point for reporter groups or moieties that modulate the electronic structure, while the ester can be hydrolyzed to a carboxylic acid for subsequent bioconjugation or further functionalization.[5][6]

This application note provides a detailed, field-proven guide for the synthesis of a novel, environment-sensitive fluorescent probe, N-(7-(ethoxycarbonyl)-1H-indol-6-yl)-5-(dimethylamino)naphthalene-1-sulfonamide (hereafter referred to as Indo-Dan ), starting from 6-amino-1H-indole-7-carboxylic acid ethyl ester. We will detail the synthetic protocol, purification, and photophysical characterization, and discuss the rationale behind the experimental design.

Design Rationale and Synthetic Strategy

The design of Indo-Dan leverages the principles of intramolecular charge transfer (ICT). The indole moiety acts as the electron donor, and the attached dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) serves as a potent electron acceptor and a well-established fluorophore. Upon excitation with light, an electron is promoted from the donor (indole) to the acceptor (dansyl) portion of the molecule. The energy of this charge-transfer state is highly dependent on the polarity of the surrounding solvent, which allows the probe's emission wavelength to report on its environment.

Our synthetic strategy is a straightforward and robust one-pot sulfonylation reaction. The nucleophilic 6-amino group of the indole starting material attacks the electrophilic sulfur atom of dansyl chloride. A mild base is used to quench the hydrochloric acid byproduct, driving the reaction to completion.

Overall Synthesis Workflow

The workflow involves a single synthetic step followed by purification and characterization. The versatility of the product is demonstrated by an optional second step to prepare it for bioconjugation.

G cluster_0 Synthesis & Functionalization cluster_1 Validation & Application A 6-amino-1H-indole- 7-carboxylic acid ethyl ester C Indo-Dan Probe (Ester Form) A->C Pyridine, DCM Room Temp, 12h B Dansyl Chloride D Indo-Dan Probe (Carboxylic Acid Form) C->D LiOH, THF/H2O Reflux, 4h E Purification (Column Chromatography) C->E F Characterization (NMR, MS, UV-Vis, Fluorescence) E->F G Application Studies (e.g., Solvatochromism, pH Sensing) F->G

Figure 1: High-level workflow for the synthesis and validation of the Indo-Dan fluorescent probe.

Experimental Protocols

Materials and Equipment
  • Reagents: 6-amino-1H-indole-7-carboxylic acid ethyl ester, Dansyl chloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexanes, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), D-6-DMSO.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup (silica gel), rotary evaporator, high-resolution mass spectrometer (HRMS), NMR spectrometer, UV-Vis spectrophotometer, spectrofluorometer.

Protocol 1: Synthesis of Indo-Dan (Ester Form)

This protocol details the direct coupling of the indole starting material with dansyl chloride.

Causality Behind Choices:

  • Solvent (DCM): Anhydrous DCM is chosen as it is a relatively non-polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

  • Base (Pyridine): Pyridine acts as a mild organic base to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction forward.

  • Purification (Column Chromatography): This is the standard and most effective method for separating the desired product from unreacted starting materials and byproducts based on polarity.[5]

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 6-amino-1H-indole-7-carboxylic acid ethyl ester (1.0 eq, e.g., 220 mg, 1.0 mmol).

  • Dissolve the starting material in 20 mL of anhydrous DCM.

  • Add pyridine (1.5 eq, e.g., 120 µL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve dansyl chloride (1.1 eq, e.g., 297 mg, 1.1 mmol) in 10 mL of anhydrous DCM.

  • Add the dansyl chloride solution dropwise to the stirring indole solution over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The product spot should be significantly less polar than the starting amine and highly fluorescent under a UV lamp.

  • Once the reaction is complete, dilute the mixture with 50 mL of DCM.

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of EtOAc in Hexanes (e.g., starting from 10% and increasing to 40%) to yield Indo-Dan as a bright yellow/green solid.

Protocol 2: Saponification to Indo-Dan (Carboxylic Acid Form)

This optional protocol converts the ethyl ester to a carboxylic acid, creating a conjugation-ready probe. The conversion of an ester to a carboxylic acid via saponification is a fundamental and high-yielding reaction in organic synthesis.[6]

Step-by-Step Procedure:

  • Dissolve the purified Indo-Dan ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 65-70 °C) for 4 hours, monitoring by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature and remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid form of the probe.

Expected Results and Data Characterization

The successful synthesis of Indo-Dan should yield a highly fluorescent compound. The following table summarizes the expected photophysical properties, which should be determined experimentally as described in Protocol 3.

Table of Photophysical Properties
PropertyExpected Value / ObservationRationale
Appearance Bright yellow or green solidThe extended π-conjugation across the indole and dansyl systems absorbs in the violet/blue region of the spectrum, leading to a yellow/green appearance.
λabs (max) ~350 - 380 nmThis corresponds to the S₀→S₁ electronic transition of the conjugated system.
λem (max) ~500 - 550 nm (in a polar solvent like MeOH)The emission from the ICT state is significantly red-shifted from the absorption.
Stokes Shift > 150 nmLarge Stokes shifts are characteristic of ICT probes, minimizing self-absorption and improving signal-to-noise in imaging applications.[7]
Quantum Yield (Φ) Moderate to High (0.3 - 0.7)The dansyl moiety is a strong emitter, and its fluorescence is modulated by the indole donor.
Solvatochromism Positive (red-shift in emission with increasing solvent polarity)In polar solvents, the charge-separated excited state is stabilized, lowering its energy and resulting in a lower-energy (red-shifted) emission.[3]
Protocol 3: Photophysical Characterization
  • Stock Solution: Prepare a 1 mM stock solution of the purified Indo-Dan probe in DMSO or acetonitrile.

  • UV-Vis Absorption: Dilute the stock solution to 10 µM in the solvent of interest (e.g., methanol). Record the absorption spectrum from 250 nm to 600 nm to determine the absorption maximum (λabs).

  • Fluorescence Emission: Using the same 10 µM sample, excite the probe at its λabs. Record the emission spectrum over a range of ~400 nm to 700 nm to determine the emission maximum (λem).

  • Quantum Yield: Determine the fluorescence quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.

  • Solvatochromism Study: Repeat the fluorescence emission measurement in a series of solvents with varying polarity (e.g., Toluene, DCM, Acetonitrile, Methanol) to observe the shift in λem.

Application Example: A Proposed Mechanism for pH Sensing

The Indo-Dan probe, containing multiple basic nitrogen atoms (indole NH, sulfonamide NH, and dimethylamino group), has the potential to act as a pH sensor. Protonation of these sites can significantly alter the electronic properties and, consequently, the fluorescence output of the molecule.[3][8]

G cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) A Indo-Dan Probe (Neutral Form) B Strong ICT Character A->B Excitation (hν) D Indo-Dan Probe (Protonated Form) A->D + H⁺ C Intense Fluorescence (λem ~520 nm) B->C Emission E Disrupted ICT (Protonation of NMe₂ or Indole N) D->E Excitation (hν) F Quenched or Shifted Fluorescence E->F Non-radiative decay or Blue-shifted emission

Figure 2: Proposed mechanism for pH-dependent fluorescence modulation of the Indo-Dan probe.

At neutral or basic pH, the probe exists in its neutral form, exhibiting strong ICT and intense fluorescence. In an acidic environment, protonation, likely at the most basic dimethylamino site, would disrupt the charge transfer process by pulling electron density away from the dansyl ring. This disruption is expected to cause a significant change in fluorescence intensity (quenching) or a shift in the emission wavelength, providing a ratiometric or "turn-off" response to pH changes.[3]

References

  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. PubMed.
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Publishing.
  • 6-Amino-1H-indole-7-carboxylic acid ethyl ester. Chem-Impex.
  • Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. ScienceDirect.
  • Microwave-Assisted One-Pot Synthesis of Indole-Based Fluorescent Probe for Sensitive Detection of Copper (II). ResearchGate.
  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PMC.
  • Fluorogenic Azidofluoresceins for Biological Imaging. PMC - NIH.
  • Design, Synthesis and Application of Fluorogenic Probe for Detecting L-asparaginase in Serum Samples. ResearchGate.
  • Design, Synthesis, Application and Research Progress of Fluorescent Probes. Springer.
  • Click chemistry to fluorescent amino esters: Synthesis and spectroscopic studies. European Journal of Organic Chemistry.
  • Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst (RSC Publishing).
  • Expedient discovery of fluorogenic amino acid-based probes via one-pot palladium-catalysed arylation of tyrosine. Chemical Science (RSC Publishing).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.
  • An Innovative Aggregation-Induced Emission-Based NIR Fluorescent Probe for Visualizing Carboxylesterases in Living Cells, Zebrafish, and Tumor-Bearing Mice. MDPI.
  • Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry.

Sources

Method

Application Notes & Protocols: Leveraging 1-Methyl-1H-indole-3-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a premier target for therap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a premier target for therapeutic intervention. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth exploration of 1-methyl-1H-indole-3-carboxylic acid , a versatile and strategically important reactant for the synthesis of potent and selective kinase inhibitors. We will detail not only the synthetic protocols but also the underlying chemical principles and the methodologies for biological evaluation, offering a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of the 1-Methyl-Indole Scaffold

The indole ring system is an electron-rich aromatic structure that facilitates a range of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for high-affinity binding to the ATP-binding pocket of kinases. 1-Methyl-1H-indole-3-carboxylic acid offers two key strategic advantages as a starting material:

  • The N1-Methyl Group: Methylation at the N1 position of the indole ring blocks the formation of hydrogen bonds at this site and increases lipophilicity. This modification can be critical for tuning solubility, cell permeability, and, most importantly, altering the binding mode within the kinase active site to enhance potency or selectivity.

  • The C3-Carboxylic Acid: This functional group serves as a highly versatile chemical "handle." It is relatively unreactive on its own but can be readily activated to form amide bonds—the most common linkage in medicinal chemistry.[1] This allows for the systematic coupling of a diverse library of amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) studies.

This combination makes 1-methyl-1H-indole-3-carboxylic acid an ideal starting point for developing inhibitors against a range of kinases, including Polo-like kinase 1 (Plk1), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[2][3][4]

Synthetic Strategy: Amide Coupling as the Cornerstone Reaction

The most direct and widely employed method for elaborating the 1-methyl-1H-indole-3-carboxylic acid scaffold is through amide bond formation.[1][5] Direct condensation of the carboxylic acid with an amine is inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

A variety of modern coupling reagents have been developed to achieve this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups on the coupling partners.[5][6]

G IndoleAcid 1-Methyl-1H-indole-3-carboxylic Acid Activation Activation Step IndoleAcid->Activation Coupling Reagent (e.g., HATU, EDC) ActiveEster Reactive Intermediate (e.g., O-Acylisourea Ester) Activation->ActiveEster Coupling Amide Bond Formation (Nucleophilic Attack) ActiveEster->Coupling Base (e.g., DIPEA) Amine Primary or Secondary Amine (R-NH2) Amine->Coupling Inhibitor Final Kinase Inhibitor (Indole-3-carboxamide) Coupling->Inhibitor

Caption: General workflow for kinase inhibitor synthesis via amide coupling.

Experimental Protocol 1: Synthesis of N-Aryl-1-methyl-1H-indole-3-carboxamide

This protocol describes a general and robust method for coupling 1-methyl-1H-indole-3-carboxylic acid with a representative aromatic amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a highly efficient coupling reagent.

Principle & Causality

HATU reacts with the carboxylate form of the indole acid to generate a highly reactive O-acylisourea intermediate.[5] This intermediate is an excellent electrophile. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and to neutralize the HCl salt of the amine (if applicable) and the acid formed during the reaction, ensuring the amine remains a potent nucleophile.[5] The use of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical to prevent the hydrolysis of the activated intermediate.[7]

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Grade
1-Methyl-1H-indole-3-carboxylic acidC₁₀H₉NO₂175.19≥98%
Substituted AnilineVariesVaries≥98%
HATUC₁₀H₁₅F₆N₆OP380.23Coupling Grade
DIPEAC₈H₁₉N129.24Anhydrous, ≥99.5%
DMFC₃H₇NO73.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
Saturated aq. NaHCO₃NaHCO₃84.01Reagent Grade
BrineNaCl58.44Saturated Solution
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37/142.04Anhydrous
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the substituted aniline (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.). The order of addition is typically not critical for this specific reaction.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole acid is consumed (typically 2-6 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content in the organic layer.[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure N-aryl-1-methyl-1H-indole-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Kinase Targeting

The choice of the amine coupling partner is the primary determinant of the resulting inhibitor's target specificity and potency. By varying the amine fragment, researchers can systematically probe the chemical space around the indole core to optimize interactions within the target kinase's active site.

Target Kinase(s)Example Amine Fragment ClassRationale for Interaction
Plk1 Substituted Indole/Indazole AminesThese fragments can form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of Plk1.[3]
EGFR / Src Complex Anilines with Solubilizing GroupsTargets the hinge region of the kinase; additional groups can occupy adjacent pockets to enhance potency and selectivity.[2]
VEGFR-2 Functionalized Phenyl AminesDesigned to interact with specific residues like Cys919 in the VEGFR-2 active site.
AMPK Phenyl Amines with Hydroxyalkyl GroupsThe hydroxyalkyl group can form a critical hydrogen bond that is essential for the direct activation mechanism.[8]

Protocol 2: In Vitro Kinase Inhibition Profiling

After successful synthesis and purification, the biological activity of the new compound must be assessed. A common method is an in vitro biochemical assay to determine the compound's concentration-dependent inhibition of the target kinase.

Principle

This protocol measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate by ATP. The amount of ADP is quantified using a luciferase-based system. In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Active Kinase ADP ADP Kinase->ADP PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Substrate Peptide Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Synthesized Inhibitor Inhibitor->Kinase Binds & Inhibits DetectionReagent Detection Reagent ADP->DetectionReagent Light Luminescent Signal DetectionReagent->Light

Caption: Workflow for an in vitro ADP-based kinase inhibition assay.

Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: In a 384-well microplate, add the inhibitor from the dilution series. Include wells for a positive control (a known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle only).

  • Kinase Reaction:

    • Add the recombinant target kinase enzyme and the specific peptide substrate to all wells.

    • Allow a brief pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a detection reagent (e.g., ADP-Glo™ Reagent). This reagent simultaneously depletes the remaining ATP.

    • Add a second detection reagent that converts the generated ADP into a luminescent signal via a luciferase reaction.

    • Incubate in the dark as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence on a plate reader.

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data Presentation
Compound IDTarget KinaseIC₅₀ (nM)Selectivity Panel KinaseIC₅₀ (nM)
EX-IND-001Plk115Plk2450
EX-IND-001Plk115Aurora A>10,000
EX-IND-001Plk115CDK22,300

Conclusion

1-Methyl-1H-indole-3-carboxylic acid stands out as a high-value, versatile starting material for the construction of kinase inhibitor libraries. Its inherent structural features, combined with the robustness and flexibility of amide coupling chemistry, provide a powerful platform for drug discovery. The protocols outlined herein offer a validated and rational approach to both the synthesis and biological evaluation of novel indole-based kinase inhibitors, enabling researchers to efficiently navigate the path from chemical design to biological activity.

References

  • Olgen, S. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.
  • Chem-Impex. (n.d.). 1-Methylindole-3-carboxylic acid. Chem-Impex.
  • J&K Scientific. (2020, May 26). 1-Methylindole-3-carboxylic acid | 32387-21-6. J&K Scientific.
  • PubMed. (2015, February 1). Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. PubMed.
  • ChemicalBook. (2026, January 13). 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6. ChemicalBook.
  • CymitQuimica. (n.d.). CAS 32387-21-6: 1-methylindole-3-carboxylic acid. CymitQuimica.
  • Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ACS Publications. (2016, August 4). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry.
  • Unknown Source. (n.d.). Synthesis and Chemistry of Indole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis During Indole N-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the unintended saponification (hydrolysis) of ester moieties during the N-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the unintended saponification (hydrolysis) of ester moieties during the N-alkylation of indoles. Because the indole nitrogen is a relatively weak nucleophile (pKa ~16.2), standard protocols aggressively employ strong bases like sodium hydride (NaH) in polar aprotic solvents. However, when your substrate or alkylating agent contains an ester, these harsh basic conditions lead to rapid ester cleavage.

This guide provides field-proven, self-validating methodologies to achieve high-yielding N-alkylation while preserving sensitive ester groups.

Strategic Workflow

G Start Indole + Ester-Containing Alkylating Agent Q1 What is the leaving group on the alkylating agent? Start->Q1 Alcohol Alcohol (-OH) Q1->Alcohol Halide Halide/Epoxide (-Cl, -Br, -I) Q1->Halide Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Neutral, 0% Hydrolysis Alcohol->Mitsunobu Q2 Is the ester highly base-sensitive? Halide->Q2 Yes Yes Q2->Yes No No / Moderate Q2->No CuCat Cu-Catalyzed Coupling (N-Tosylhydrazones) Yes->CuCat MildBase Mild Base Alkylation (Cs2CO3, DMPU/DMF, 80°C) No->MildBase

Decision tree for selecting an indole N-alkylation strategy to prevent ester hydrolysis.

Section 1: The Core Conflict & Troubleshooting Guides

Q1: I am using NaH/DMF for N-alkylation, but my ester is completely hydrolyzing. Why does this happen, and what is the immediate fix? Causality: Commercial NaH dispersions often contain trace sodium hydroxide (NaOH) impurities. Furthermore, DMF is highly hygroscopic; any trace water reacts with NaH to generate additional hydroxide ions. While the indole anion is a soft nucleophile, the hydroxide ion is a hard nucleophile that rapidly attacks the hard ester carbonyl, leading to saponification [[1]](). Solution: Switch from a strong base to a mild base, specifically Cesium Carbonate (Cs₂CO₃), in a solvent like DMPU or DMF. The large ionic radius of the cesium cation results in weak ion-pairing with the carbonate, creating a highly reactive, "naked" indole anion. This allows the alkylation to proceed efficiently at elevated temperatures (80 °C) without destructive hydroxide generation 2.

Q2: My alkylating agent is a secondary alcohol, and I need to invert its stereocenter during the indole N-alkylation. How can I do this without base? Causality: Base-promoted alkylation with chiral halides often leads to partial racemization or elimination (E2) side reactions. Solution: The Mitsunobu reaction is the gold standard here. It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DIAD or DEAD) to activate the alcohol. The reaction is completely neutral, operating at 0 °C to room temperature, which guarantees 0% ester hydrolysis. Furthermore, the reaction mechanism proceeds via an Sₙ2 displacement of the activated alkoxyphosphonium intermediate, ensuring complete stereochemical inversion of the secondary alcohol [[3]]().

Mechanism Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by Indole (pKa ~16) Step2->Step3 Step4 Alkoxyphosphonium Ion + Indolide Anion Step3->Step4 Step5 SN2 Displacement (Stereochemical Inversion) Step4->Step5 Step6 N-Alkylated Indole + Triphenylphosphine Oxide Step5->Step6

Mechanistic pathway of the Mitsunobu reaction for neutral indole N-alkylation.

Section 2: Experimental Protocols
Protocol A: Mild Base N-Alkylation using Cesium Carbonate

Self-Validating Principle: The use of strictly anhydrous conditions prevents the formation of hydrolytic byproducts, while the bulky cesium counterion drives the nucleophilicity of the indole.

  • Preparation: Flame-dry a round-bottom flask under a stream of Argon.

  • Reagent Loading: Add the indole derivative (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 - 3.0 equiv) to the flask.

  • Solvent Addition: Inject anhydrous DMPU (or DMF) to achieve a 0.5 M concentration. Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Electrophile Addition: Add the ester-containing alkyl halide or epoxide (1.2 - 1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C. Monitor via TLC or LC-MS. (Typical reaction time is 4 to 18 hours depending on electrophile reactivity) 4.

  • Workup: Cool to room temperature, quench with cold water, and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMPU/DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Neutral N-Alkylation via Mitsunobu Reaction

Self-Validating Principle: The appearance of a white precipitate (triphenylphosphine oxide) during the reaction is a visual confirmation of the successful formation of the alkoxyphosphonium intermediate and subsequent displacement.

  • Preparation: In a flame-dried flask purged with Argon, dissolve the indole (1.0 equiv), the ester-containing alcohol (1.0 - 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. Caution: DIAD addition is exothermic; controlled addition prevents side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours. The solution will transition from yellow to cloudy as triphenylphosphine oxide (TPPO) precipitates [[5]]().

  • Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM).

  • Purification: Concentrate the organic layer. To remove bulk TPPO, triturate the crude mixture in cold diethyl ether/hexanes (1:1); filter off the white solid. Purify the filtrate via silica gel chromatography.

Section 3: Quantitative Data Comparison

To guide your experimental design, the following table summarizes the expected outcomes of various N-alkylation conditions when an ester moiety is present on the substrate.

MethodBase / ReagentsSolventTemp (°C)Expected Yield (%)Ester Hydrolysis (%)
Standard (Harsh) NaH (60% dispersion)DMF0 to RT40 - 6030 - 50
Mild Base Cs₂CO₃DMPU / DMF8075 - 95< 5
Neutral (Mitsunobu) PPh₃, DIADTHF0 to RT65 - 900
Phase Transfer KOH, [bmim][BF₄]MeCNRT80 - 90< 10
Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I use Potassium Carbonate (K₂CO₃) instead of Cesium Carbonate? While K₂CO₃ is cheaper, it is generally only effective if the indole is activated by electron-withdrawing groups (e.g., a cyano or nitro group). For unactivated or electron-rich indoles, the potassium counterion binds too tightly to the indole nitrogen, resulting in poor yields. Cesium carbonate is required to provide the necessary reactivity for unactivated indoles 2.

FAQ 2: How do I remove the triphenylphosphine oxide (TPPO) byproduct from the Mitsunobu reaction? TPPO is notoriously difficult to separate from non-polar products via column chromatography. The self-validating protocol above uses cold ether/hexane trituration to crash out the bulk of the TPPO. Alternatively, you can use polymer-supported PPh₃, which allows the phosphine oxide byproduct to be removed by simple filtration 6.

FAQ 3: What if my alkylating agent is an unreactive alkyl chloride and I cannot use the Mitsunobu reaction? If you are forced to use an unreactive halide, consider adding a catalytic amount of Potassium Iodide (KI) to your Cs₂CO₃/DMF reaction. This facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, which accelerates the N-alkylation and minimizes the time the ester is exposed to heat and base.

References
  • [2] Cesium Carbonate Promoted N-Alkylation of Indoles. Thieme Connect. 2

  • [4] Cesium Carbonate Promoted N-Alkylation of Indoles (Extended). Thieme Connect. 4

  • [3] Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. 3

  • [6] Mitsunobu Reaction: Mechanisms & Applications. Scribd. 6

  • [5] Mitsunobu Reaction Protocols. Organic Synthesis. 5

  • [1] Inhibition of Cytosolic Phospholipase A2r: Hit to Lead Optimization. MPDKRC. 1

Sources

Optimization

Technical Support Center: Enhancing Microsomal Stability of Indole Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals focused on enhancing the microsomal stability of indole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals focused on enhancing the microsomal stability of indole derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in vitro metabolism studies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your assays with confidence.

Foundational Concepts: Why Microsomal Stability Matters for Indole Derivatives

The indole nucleus, while a privileged scaffold in medicinal chemistry, is notoriously susceptible to metabolic transformation. Understanding its metabolic fate is a critical step in drug discovery.[1][2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, which can compromise its therapeutic potential.[3][4]

In vitro microsomal stability assays serve as a crucial early-stage screen to predict in vivo hepatic clearance.[5][6] These assays utilize liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8] For indole derivatives, these enzymes represent the primary route of Phase I metabolism, often through oxidative pathways.[9][10] By identifying metabolic liabilities early, medicinal chemists can make targeted structural modifications to enhance stability and improve the overall pharmacokinetic profile of a drug candidate.[3][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question: My indole derivative shows a very short half-life (<10 min) in the microsomal assay. What is happening and how can I fix it?

Answer:

A short half-life indicates rapid metabolism. The electron-rich indole scaffold is a prime target for oxidative enzymes.

Common Causes & Mechanistic Insights:

  • CYP450-Mediated Oxidation: The indole ring is readily oxidized by CYP450 enzymes. Key isoforms involved in indole metabolism include CYP2E1, CYP2A6, and CYP2C19.[12][13][14] The most common metabolic transformation is hydroxylation, particularly at the C3 position to form an indoxyl intermediate, which can be further processed.[10][15][16] Other positions on both the pyrrole and benzene rings are also susceptible to oxidation.[10][13]

  • Formation of Reactive Intermediates: Some 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins, leading to their depletion in the assay.[17]

Strategic Solutions:

  • Identify the "Metabolic Soft Spot": Perform a metabolite identification (MetID) study to pinpoint the exact site of metabolic attack. This is crucial for guiding rational drug design.

  • Block the Site of Metabolism:

    • Steric Hindrance: Introduce a bulky substituent near the metabolic soft spot to physically block the approach of the metabolizing enzyme.

    • Electronic Deactivation: Introduce electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) to the indole ring.[11] This reduces the electron density of the aromatic system, making it less favorable for oxidative attack by CYPs.

  • Bioisosteric Replacement: Consider replacing the indole core with a more metabolically stable isostere, such as an azaindole.[18] The introduction of a nitrogen atom into the benzene portion of the scaffold can significantly alter the electronic properties, often leading to improved stability.[18]

Question: I'm observing high variability in my results between replicates or different experiments. What's causing this inconsistency?

Answer:

High variability undermines the reliability of your data. The cause is often related to the stability of assay components or the compound itself.

Common Causes & Mechanistic Insights:

  • Cofactor Degradation: The enzymatic activity of CYPs is dependent on the cofactor NADPH.[8] NADPH is notoriously unstable in aqueous solutions and can degrade over the course of an experiment, leading to a non-linear decrease in metabolic rate.

  • Microsome Batch-to-Batch Variability: Liver microsomes from different vendors, or even different lots from the same vendor, can have varying levels of enzymatic activity.[19]

  • Compound Precipitation: Indole derivatives are often lipophilic and can have poor aqueous solubility. If your compound precipitates in the incubation buffer, its effective concentration available to the enzymes decreases, leading to an artificially low rate of metabolism.[4][20]

Strategic Solutions:

  • Control Cofactor Integrity: Always prepare NADPH solutions fresh before each experiment and keep them on ice.[4] For longer incubations, using an NADPH-regenerating system is highly recommended.[21]

  • Ensure Microsome Quality:

    • Use a single, large batch of microsomes for a series of comparative studies to eliminate inter-batch variability.

    • Always include positive control compounds with known metabolic fates (e.g., verapamil for high turnover, dextromethorphan for moderate turnover) in every assay plate.[7] This validates that the microsomal enzymes are active and performing as expected.

  • Address Solubility Issues:

    • Visually inspect your incubation wells for any signs of precipitation.

    • Determine the kinetic solubility of your compound in the final assay buffer.

    • If solubility is an issue, you can decrease the test compound concentration or increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile), ensuring the final concentration does not inhibit enzyme activity (typically <0.5% for DMSO).[20]

Question: My compound recovery is very low at the 0-minute time point, even before metabolism starts. Why is this happening?

Answer:

Low recovery at T=0 points to the loss of the compound through non-metabolic processes.

Common Causes & Mechanistic Insights:

  • Non-Specific Binding (NSB): Highly lipophilic compounds can bind non-specifically to the plasticware (e.g., 96-well plates) or to the microsomal proteins themselves. This removes the compound from the solution, making it unavailable for both metabolism and analysis.

  • Chemical Instability: The compound may be unstable in the aqueous buffer at 37°C, degrading chemically without enzymatic involvement.

Strategic Solutions:

  • Assess Non-Specific Binding: Run a control experiment where you incubate your compound with microsomes without the NADPH cofactor. If the compound concentration still decreases over time, this indicates loss due to NSB or chemical instability.

  • Mitigate Non-Specific Binding:

    • Consider using low-binding plates.

    • Adding a small amount of bovine serum albumin (BSA) to the incubation buffer can sometimes reduce NSB by providing alternative binding sites.

  • Evaluate Chemical Stability: Incubate the compound in the assay buffer alone (no microsomes, no cofactor) at 37°C. Monitor its concentration over time to check for chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for indole derivatives in liver microsomes? A1: The primary pathways are Phase I oxidative reactions catalyzed by cytochrome P450 enzymes.[9][10] This most commonly involves hydroxylation at various positions on the indole ring to produce metabolites like indoxyl (3-hydroxyindole), oxindole, and other hydroxylated derivatives.[10][13][16] These hydroxylated metabolites can then be further metabolized by Phase II enzymes (if present, as in hepatocytes) through processes like sulfonation or glucuronidation.[10][22]

Q2: How do I calculate key parameters like half-life (t½) and intrinsic clearance (CLint)? A2: These parameters are calculated from the rate of disappearance of the parent compound over time. First, plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k).[7]

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)[7][23]

Q3: What are typical starting concentrations for a microsomal stability assay? A3: Standard conditions can vary, but a common starting point is a test compound concentration of 1 µM and a microsomal protein concentration of 0.5 mg/mL.[8] Time points are typically taken at 0, 5, 15, 30, and 60 minutes to capture the degradation curve.[8][21]

Parameter Typical Starting Value Rationale
Test Compound Conc.1 µMWell below the Km for most CYP enzymes to ensure first-order kinetics.
Microsomal Protein Conc.0.5 mg/mLSufficient enzyme concentration for measurable turnover without being excessive.[8]
NADPH Conc.1 mM (or regenerating system)Ensures the cofactor is not rate-limiting.[21]
Incubation Time0, 5, 15, 30, 60 minProvides multiple points to accurately determine the degradation slope.[8]
Incubation Temperature37°CMimics physiological temperature.[7]
Experimental Protocols & Visualizations
Standard Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of an indole derivative.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
  • Test Compound Stock (10 mM in DMSO): Prepare a high-concentration stock of your indole derivative.
  • Intermediate Solution (100 µM): Dilute the 10 mM stock in acetonitrile or methanol.
  • Working Solution (e.g., 50 µM): Further dilute the intermediate solution in the assay buffer.
  • Liver Microsomes (e.g., Human, 20 mg/mL stock): Thaw on ice. Dilute to an intermediate concentration (e.g., 1 mg/mL) in cold phosphate buffer.
  • NADPH Solution (e.g., 50 mM): Prepare fresh in cold phosphate buffer just before use. Keep on ice.

2. Incubation Procedure (96-well plate format):

  • Pre-incubation: Add the diluted microsomes and the test compound working solution to the wells. Mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to each well. This is your T=0 time point for that well/column.
  • Time Points: Incubate the plate at 37°C with gentle shaking.
  • Terminate Reaction: At each designated time point (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[7] The cold solvent precipitates the microsomal proteins and halts all enzymatic activity.

3. Sample Analysis:

  • Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated proteins.
  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent indole derivative.[24][25][26] The amount of compound at each time point is compared to the T=0 sample to determine the percentage remaining.
Visualized Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Incubation cluster_analysis 3. Analysis prep_buffer Prepare Buffer (pH 7.4) prep_cpd Prepare Compound Working Solution prep_buffer->prep_cpd prep_mics Thaw & Dilute Microsomes prep_buffer->prep_mics prep_nadph Prepare Fresh NADPH Solution prep_buffer->prep_nadph pre_incubate Pre-incubate Compound + Microsomes @ 37°C prep_cpd->pre_incubate prep_mics->pre_incubate start_rxn Initiate with NADPH (T=0) prep_nadph->start_rxn pre_incubate->start_rxn incubate Incubate @ 37°C (Time points: 5, 15, 30...) start_rxn->incubate stop_rxn Quench with Cold Acetonitrile + Internal Standard incubate->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for a typical microsomal stability assay.

Major Metabolic Pathways of the Indole Nucleus

G cluster_metabolites Primary Oxidative Metabolites indole Indole Derivative cyp450 CYP450 Enzymes (e.g., CYP2E1, CYP2A6) + NADPH, O₂ indole->cyp450 indoxyl 3-Hydroxyindole (Indoxyl) cyp450->indoxyl C3-Hydroxylation oxindole 2-Hydroxyindole (Oxindole) cyp450->oxindole C2-Hydroxylation other_oh Other Hydroxylated Metabolites (C4-C7) cyp450->other_oh Aromatic Hydroxylation further_met Further Oxidation or Dimerization indoxyl->further_met

Caption: Key CYP450-mediated oxidative pathways of indole.

References
  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (2007). Journal of Pharmacology and Experimental Therapeutics.
  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. (2008). European Journal of Drug Metabolism and Pharmacokinetics.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. (2023). MDPI.
  • Oxidation of Indole by Cytochrome P450 Enzymes. (2000). Biochemistry.
  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. (2023).
  • Analytical Methods for 1H-Indole-1-pentanoic Acid: Applic
  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulf
  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. (2008).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. (2021). Frontiers in Physiology.
  • A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. (2024). Hilaris Publisher.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC.
  • Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activ
  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulf
  • Pathways of indole and indole derivate metabolism in the liver. (A)... (2021).
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. (2024). PMC.
  • Microsomal Clearance/Stability Assay. Domainex.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube.
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candid
  • What is microsomal stability and why is it important?. (2025). FyoniBio.
  • Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S. Benchchem.
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

Sources

Troubleshooting

Technical Support Center: Synthesis of Diaminoindoles

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of diaminoindoles. This resource is designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of diaminoindoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. Diaminoindoles are crucial intermediates in numerous drug discovery campaigns, yet their preparation is fraught with challenges ranging from regioselectivity to the management of multiple reactive sites.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic efforts.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My nitro group reduction is giving low yields and a complex mixture of byproducts. What's going wrong?

A1: This is a common and critical issue, often stemming from the choice of reduction method and the inherent instability of the resulting aminoindole.

  • The Causality: While catalytic hydrogenation (e.g., H₂ and Pd/C) is a go-to method for nitro reduction, it can be too harsh for many indole substrates.[1] The indole nucleus, particularly when activated by an amino group, is susceptible to over-reduction or degradation under these conditions, leading to a complex and often inseparable mixture.[1] The newly formed amino group can also poison the palladium catalyst.

  • Troubleshooting & Optimization:

    • Switch to Chemical Reduction: A widely successful alternative is transfer hydrogenation using iron powder with an ammonium chloride solution.[1] This method is significantly milder and often provides the desired aminoindole cleanly and in high yield.

    • Protect the Indole Nitrogen: If the substrate is unstable, consider protecting the indole nitrogen (N1) prior to reduction. A bulky silyl group like triisopropylsilyl (TIPS) can stabilize the ring system during subsequent steps.[1][2]

    • Monitor Reaction Carefully: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Over-running the reaction, even with milder reagents, can lead to byproduct formation. Stain with ninhydrin to visualize the appearance of the amine product.[1]

Q2: I'm struggling to introduce the second amino group at the C3 position. Standard methods like nitration or amination are failing.

A2: The indole C3 position is the most nucleophilic and electronically rich site, but direct electrophilic functionalization can be problematic, especially on an already substituted ring. [1]

  • The Causality: Direct nitration or electrophilic amination attempts on an aminoindole-containing scaffold are often unsuccessful.[1] The existing amino group can interfere with the reaction, and the harsh conditions required for many electrophilic aromatic substitution reactions can degrade the indole core.

  • Troubleshooting & Optimization:

    • Employ a Carboxylic Acid Handle: A robust and proven strategy is to first install a carboxylic acid at the C3 position. This can be achieved by reacting the N-protected indole with trifluoroacetic anhydride (TFAA), followed by basic hydrolysis of the intermediate trifluoroketone.[1][2]

    • Utilize the Curtius Rearrangement: Once the indole-3-carboxylic acid is formed, the amino group can be introduced via a Curtius rearrangement. This involves converting the carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which then rearranges upon heating in the presence of an alcohol (like tert-butanol) to form a carbamate-protected amine (Boc-amine).[1][2] This multi-step sequence is highly reliable for installing the C3-amino group.

Q3: My protecting groups are not behaving as expected. One is being cleaved during a reaction, or I can't deprotect the other selectively.

A3: This is a classic challenge in poly-functionalized molecules and highlights the absolute necessity of a well-planned orthogonal protecting group strategy. [3][4]

  • The Causality: An orthogonal strategy ensures that each protecting group can be removed under specific conditions without affecting the others.[4][5] For example, using two acid-labile groups (like Boc and a tert-butyl ester) will result in simultaneous cleavage when treated with acid.

  • Troubleshooting & Optimization:

    • Select Orthogonal Groups: For diaminoindoles, a combination of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) is highly effective.[1][3]

      • Boc Group: Stable to catalytic hydrogenolysis and basic conditions. Cleaved with strong acid (e.g., trifluoroacetic acid, TFA).[3]

      • Cbz Group: Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis (H₂, Pd/C).[3]

    • Plan the Synthetic Sequence: Introduce the protecting groups in an order that aligns with your subsequent reaction steps. For instance, if you plan to perform a reaction under acidic conditions, ensure the amine you want to remain protected is shielded with a Cbz group, not a Boc group.

    • Verify Stability: Before running a key reaction, it's wise to perform a small-scale test to confirm that your protected intermediate is stable to the planned reaction conditions.

Q4: My purification by column chromatography is difficult. The compounds are streaking, or the separation between my desired product and starting material is poor.

A4: Purification of indole derivatives, especially those with multiple amine functionalities, can be challenging due to their polarity and potential for interaction with silica gel.

  • The Causality: The basic nitrogen atoms in diaminoindoles can interact strongly with the acidic silica gel surface, leading to tailing and poor separation. If the polarity difference between your product and impurities is small, baseline separation on silica may be impossible.

  • Troubleshooting & Optimization:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia (by using a solvent system saturated with ammonia), to the eluent. This will neutralize the acidic sites on the silica gel and significantly improve peak shape.

    • Consider Alternative Stationary Phases: If silica fails, try chromatography on neutral or basic alumina. For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.[1]

    • Use Ion Exchange Chromatography: For separating a basic monoamine starting material from a neutral diamide product, a cation exchange (SCX) column can be highly effective. The amine will bind to the acidic column, while the neutral amide product will elute.[6]

    • Crystallization: Do not underestimate the power of crystallization. If your product is a solid, attempting to crystallize it from a suitable solvent system can be an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common starting materials for synthesizing 3,X-diaminoindoles?

The most practical and frequently used starting materials are the corresponding nitroindoles (e.g., 4-nitroindole, 5-nitroindole, etc.).[1][7][8] The nitro group serves as a stable and readily available precursor to one of the amino groups, which can be introduced via reduction late in the synthesis. This approach avoids handling potentially unstable aminoindoles in the early stages.

FAQ 2: Why is an orthogonal protecting group strategy so critical?

It is essential because diaminoindoles possess two nucleophilic amino groups.[2] To perform selective chemistry at one amine without affecting the other—for example, in a drug discovery hit-to-lead campaign—each amine must be masked with a protecting group that can be removed under unique conditions.[3][4] This allows for the sequential and controlled functionalization of each position, which is fundamental for building molecular diversity.[1][9]

FAQ 3: Can I use classical indole syntheses like Fischer or Bischler-Möhlau to prepare diaminoindoles directly?

While powerful for general indole synthesis, these methods are not well-suited for the direct synthesis of diaminoindoles.

  • Fischer Indole Synthesis: This method involves reacting a phenylhydrazine with an aldehyde or ketone under harsh acidic conditions.[10][11][12] Sourcing or preparing the required diaminophenylhydrazine precursors would be challenging, and the unprotected amino groups would likely be incompatible with the strong acid catalysts used.[13]

  • Bischler-Möhlau Synthesis: This reaction uses an α-bromo-acetophenone and excess aniline, also under harsh conditions that can lead to low yields and unpredictable regiochemistry.[14][15][16] It is not a practical route for constructing the specific diaminoindole core.

Modern multi-step syntheses starting from substituted indoles offer far greater control and reliability.[1][17]

FAQ 4: How can I confirm the structure and purity of my synthesized diaminoindole?

A combination of spectroscopic techniques is required for unambiguous characterization.

  • ¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. It will confirm the substitution pattern on the indole ring and the presence of protecting groups.[1][18]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[1][18]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for N-H stretches (around 3300-3500 cm⁻¹) and carbonyl stretches from carbamate protecting groups (around 1680-1720 cm⁻¹).[18]

  • HPLC: High-Performance Liquid Chromatography is essential for determining the purity of the final compound.[19]

Key Experimental Protocols

The following protocols are adapted from validated, published procedures and should be performed by qualified chemists in a suitable laboratory setting.

Protocol 1: Cbz-Protection of an Aminoindole

Adapted from Martin et al., J. Org. Chem. 2021.[1]

  • Dissolve the aminoindole substrate (1.0 equiv) in a suitable solvent such as pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) (1.5-2.0 equiv) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction to completion by TLC.

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in water and acidify to pH 1 with concentrated HCl.

  • The resulting precipitate can be isolated by vacuum filtration.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of a Nitroindole using Iron

Adapted from Martin et al., J. Org. Chem. 2021.[1]

  • To a flask containing the nitroindole substrate (1.0 equiv) in ethanol or a similar solvent, add a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Add iron powder (Fe) (typically 5-10 equiv).

  • Heat the mixture to reflux (around 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC until all the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad thoroughly with an organic solvent (e.g., ethyl acetate).

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aminoindole.

Protocol 3: Curtius Rearrangement for C3-Amine Introduction

Adapted from Martin et al., J. Org. Chem. 2021.[1][2]

  • Dissolve the indole-3-carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv) in an anhydrous solvent like tert-butanol.

  • Add diphenylphosphoryl azide (DPPA) (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours (typically 4-16 hours) until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify the crude product by flash column chromatography to yield the N-Boc-3-aminoindole derivative.

Protocol 4: Selective Deprotection of a Boc Group

Adapted from BenchChem Application Notes.[3]

  • Dissolve the Boc-protected diaminoindole derivative in an appropriate solvent like dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Data & Visualizations

Table 1: Comparison of Common Orthogonal Protecting Groups for Amines
Protecting GroupAbbreviationStructureStable ToLabile To (Cleavage Conditions)
tert-ButoxycarbonylBocBase, Hydrogenolysis, NucleophilesStrong Acid (TFA, HCl)[3]
BenzyloxycarbonylCbzAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[3]
9-FluorenylmethoxycarbonylFmocAcid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)[3]
TriisopropylsilylTIPSVaries, generally robustFluoride sources (e.g., TBAF)[2]
Diagrams

G cluster_workflow General Synthetic Workflow for 3,X-Diaminoindoles Start Nitroindole (e.g., 4-Nitroindole) N1_Protect N1 Protection (e.g., TIPS) Start->N1_Protect [Optional but Recommended] Nitro_Reduce Nitro Group Reduction (Fe / NH4Cl) N1_Protect->Nitro_Reduce Amine_Protect Amine Protection (e.g., Cbz-Cl) Nitro_Reduce->Amine_Protect C3_Functionalize C3 Carboxylation (TFAA, then NaOH) Amine_Protect->C3_Functionalize Curtius Curtius Rearrangement (DPPA, t-BuOH) C3_Functionalize->Curtius Final Orthogonally Protected 3,X-Diaminoindole Curtius->Final

Caption: A validated multi-step workflow for diaminoindole synthesis.

G cluster_troubleshooting Troubleshooting Low Yield / Failed Reaction Start Low Yield or Failed Reaction Step_ID Which step failed? (Analyze by TLC/LCMS) Start->Step_ID Nitro_Reduction Nitro Reduction Step Step_ID->Nitro_Reduction [e.g., Nitro Group] C3_Step C3 Functionalization Step Step_ID->C3_Step [e.g., Amine Intro] Protect_Step Protection/Deprotection Step Step_ID->Protect_Step [e.g., Boc Cleavage] Sol_Reduction Problem: Degradation by Pd/C. Solution: Switch to milder Fe/NH4Cl. Nitro_Reduction->Sol_Reduction Sol_C3 Problem: Direct amination fails. Solution: Use multi-step Curtius rearrangement sequence. C3_Step->Sol_C3 Sol_Protect Problem: Lack of selectivity. Solution: Verify orthogonality (e.g., Boc/Cbz). Plan sequence carefully. Protect_Step->Sol_Protect

Caption: A decision tree for troubleshooting common synthetic failures.

References

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11333–11340. [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Al-dujaili, et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of Organometallic Chemistry. [Link]

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. PubMed. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Vara, B. A., et al. (2019). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PMC. [Link]

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. WCAIR - University of Dundee. [Link]

  • Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. [Link]

  • Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

  • Synthesis of 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • D'Souza, D. M., & Müller, T. J. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • Guo, T., et al. (2014). Indole synthesis through transition metal-catalyzed C–H activation. Scilit. [Link]

  • Kobori, Y., et al. (2025). One-pot Stereoselective Synthesis of trans-2,3-Diaminoindolines through Differentiated 2,3-Diamination of Electrophilic Indolines. ChemRxiv. [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Green Chemistry. [Link]

  • Martin, J. S., et al. (2021). Synthesis of a Series of Diaminoindoles - The Journal of Organic Chemistry. Figshare. [Link]

  • D'Souza, D. M., & Müller, T. J. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. ResearchGate. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. PMC - NIH. [Link]

  • Martin, J. S., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Spectroscopic Characterization of Hydrogen‐Bonded 2,7‐Diazaindole‐Ammonia Complex: Laser Spectroscopic Investigations of Isolated Gas Phase Molecules. ResearchGate. [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Discovery of 2,3-Diaminoindole Derivatives as a Novel Class of NOD Antagonists. Journal of Medicinal Chemistry. [Link]

  • Regio- and stereoselective synthesis of aminoinositols and 1,2-diaminoinositols from conduritol B epoxide. PubMed. [Link]

  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Looking for some advice for purification of diamide. Reddit. [Link]

  • Chen, K.-H., et al. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC. [Link]

  • Park, K.-C., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PMC. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Amino-1-methyl-1H-indole-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 6-amino-1-methyl-1H-indole-3-carboxylic acid , a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 6-amino-1-methyl-1H-indole-3-carboxylic acid , a critical building block in the development of IDO1 inhibitors and arylsulphonylglycine derivatives[1].

Scaling up this zwitterionic indole derivative presents unique challenges, particularly regarding exothermic nitration/reduction profiles, regioselectivity, and the severe oxidative instability of the final aminoindole[2]. This guide bypasses basic theory to deliver field-proven methodologies, root-cause troubleshooting, and self-validating process controls.

Process Overview & Mechanistic Pathway

To minimize side reactions and maximize yield at scale, the synthesis is structured into three distinct phases. We begin with the commercially available methyl 6-nitro-1H-indole-3-carboxylate to lock the C3 position, followed by N-methylation, ester saponification, and a final nitro reduction.

Pathway SM Methyl 6-nitro-1H-indole-3-carboxylate (Starting Material) Step1 Phase 1: N-Methylation Reagent: DMC, K2CO3 Temp: 160°C SM->Step1 Int1 Methyl 1-methyl-6-nitro-1H-indole-3-carboxylate (Intermediate 1) Step1->Int1 Step2 Phase 2: Ester Hydrolysis Reagent: NaOH (aq), EtOH Temp: 50°C Int1->Step2 Int2 1-methyl-6-nitro-1H-indole-3-carboxylic acid (Intermediate 2) Step2->Int2 Step3 Phase 3: Nitro Reduction Reagent: Pd/C, H2 Temp: 25°C Int2->Step3 Product 6-amino-1-methyl-1H-indole-3-carboxylic acid (Final Zwitterion) Step3->Product

Fig 1: Three-phase scalable synthetic workflow for 6-amino-1-methyl-1H-indole-3-carboxylic acid.

Phase 1: N-Methylation of the Indole Core

Standard Operating Protocol
  • Charge a pressure reactor with methyl 6-nitro-1H-indole-3-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add Dimethyl Carbonate (DMC) (15.0 eq) serving as both the solvent and the methylating agent[3].

  • Seal the reactor and heat to 160 °C for 4–6 hours under agitation.

  • Cool to room temperature, vent the generated CO₂ safely, and filter the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield methyl 1-methyl-6-nitro-1H-indole-3-carboxylate.

Troubleshooting & FAQs

Q: Why transition from Methyl Iodide (MeI) to Dimethyl Carbonate (DMC) for scale-up? A: At a bench scale, MeI is commonly used. However, for pilot-plant scale-up, MeI presents severe toxicity risks, high volatility, and complex regulatory handling. DMC is a biodegradable, non-toxic "green" alternative[3]. Mechanistically, DMC acts via a pseudo-first-order kinetic pathway where it undergoes nucleophilic attack by the deprotonated indole nitrogen, generating methanol and CO₂ as easily managed byproducts[3][4].

Q: We are observing incomplete methylation with DMC. How can we drive the reaction to completion? A: DMC requires elevated temperatures (typically >120 °C) to overcome the activation energy barrier for the formation of the active methylating species[4]. If you are running this at reflux under atmospheric pressure (DMC boils at ~90 °C), the reaction will stall. You must use a sealed pressure vessel (autoclave) to achieve the 160 °C required for optimal conversion[3].

Phase 2: Ester Hydrolysis

Standard Operating Protocol
  • Dissolve methyl 1-methyl-6-nitro-1H-indole-3-carboxylate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add 2N NaOH aqueous solution (3.0 eq)[1].

  • Stir at 50 °C for 2 hours. In-process control: Monitor via TLC/HPLC until complete consumption of the ester is confirmed.

  • Cool the mixture to 5 °C and slowly acidify with 2N HCl to pH 2–3[1].

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 1-methyl-6-nitro-1H-indole-3-carboxylic acid[1].

Troubleshooting & FAQs

Q: Why perform ester hydrolysis before nitro reduction? A: Causality dictates the sequence here. If you reduce the nitro group first, you generate an electron-rich 6-amino-1-methyl-1H-indole-3-carboxylate. Upon heating during the subsequent saponification step, the free amino group can act as a nucleophile and attack the C3-ester of neighboring molecules, leading to intermolecular amidation and polymeric impurities. By hydrolyzing the ester while the amine is still "masked" as a highly electron-withdrawing nitro group, you completely eliminate this side reactivity.

Phase 3: Nitro Reduction to Amino Indole

Standard Operating Protocol
  • In a hydrogenation vessel, dissolve 1-methyl-6-nitro-1H-indole-3-carboxylic acid (1.0 eq) in degassed Ethanol.

  • Add 10% Pd/C (10 mol% Pd)[2].

  • Purge the vessel with Nitrogen (3x), then introduce Hydrogen gas (balloon or 30 psi via Parr apparatus)[2].

  • Stir vigorously at room temperature for 2–4 hours.

  • Filter the mixture through a pad of Celite® under a strict inert atmosphere (N₂) to remove the catalyst[2].

  • Self-Validating Isolation: Concentrate the filtrate and adjust the pH to the molecule's exact isoelectric point (pI) using dilute NaOH/HCl. The zwitterionic 6-amino-1-methyl-1H-indole-3-carboxylic acid will precipitate out of solution.

Troubleshooting & FAQs

Q: The 6-aminoindole product degrades rapidly upon isolation, turning dark brown. How do we stabilize it? A: Unprotected aminoindoles are notoriously unstable and highly sensitive to air and light, rapidly undergoing oxidative dimerization[2]. This is due to the electron-rich nature of the indole ring combined with the amino group. To mitigate this:

  • Conduct all filtrations (especially the Celite® filtration) under a strict Argon or Nitrogen blanket[2].

  • Use degassed solvents for the workup.

  • If the free base is not strictly required for your next step, precipitate the product as an HCl salt by bubbling anhydrous HCl gas into the filtrate. Protonating the amine dramatically increases its oxidative stability.

Q: We are experiencing catalyst poisoning during the Pd/C hydrogenation. What are the alternatives? A: Indole derivatives can sometimes coordinate with palladium, or trace sulfur impurities from upstream processes can poison the catalyst. If Pd/C fails, transition to a metal-free or transfer hydrogenation approach. Tetrahydroxydiboron in water[5] or sodium dithionite (Na₂S₂O₄) in basic aqueous media[2][6] are highly scalable alternatives that bypass the need for noble metals and high-pressure hydrogen gas.

Quantitative Data: Reduction Strategy Comparison

When scaling up Phase 3, selecting the right reduction strategy is critical for balancing yield, safety, and impurity profiles.

Reduction MethodReagents & ConditionsExpected YieldScalability ProfileImpurity & Byproduct Profile
Catalytic Hydrogenation H₂, 10% Pd/C, EtOH, 25 °C85–95%High (Requires pressure-rated reactor)Low (Cleanest profile; water is the only byproduct)
Transfer Hydrogenation Formic Acid, Fe-catalyst, 80 °C80–90%Very High (No H₂ gas needed)Moderate (Requires washing of formate salts)
Chemical Reduction Na₂S₂O₄, NaOH (aq), 50 °C70–85%Moderate (Highly exothermic, high salt load)High (Inorganic salts, potential sulfur byproducts)

References

  • Source: nih.
  • Source: researchgate.
  • Source: benchchem.
  • Source: researchgate.
  • Source: organic-chemistry.
  • Source: wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Part 1: The Physics of Platform Selection (High-Field vs. Benchtop NMR)

An in-depth analytical evaluation of 6-amino-1-methyl-1H-indole-3-carboxylic acid (CAS: 1058740-80-9) requires navigating its unique structural features: an N-methylated indole core, an electron-withdrawing carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of 6-amino-1-methyl-1H-indole-3-carboxylic acid (CAS: 1058740-80-9) requires navigating its unique structural features: an N-methylated indole core, an electron-withdrawing carboxylic acid at C3, and an electron-donating amino group at C6. These substituents create a distinct electronic environment that directly impacts the 1H NMR chemical shifts and coupling constants[1].

For drug development professionals and synthetic chemists, choosing the right analytical platform and solvent system is critical for throughput, cost-efficiency, and data integrity. This guide objectively compares the performance of Benchtop NMR versus High-Field NMR platforms, alongside a mechanistic breakdown of solvent selection.

Historically, structural elucidation has relied heavily on high-field superconducting NMR spectrometers (400+ MHz). However, the miniaturization of NMR technology has introduced benchtop spectrometers (typically 60–80 MHz) as viable, cryogen-free alternatives for routine pharmaceutical analysis[2].

The Causality of Resolution Loss: The primary difference between these platforms is the magnetic field strength ( B0​ ), which dictates the chemical shift dispersion ( Δν ) in Hertz. In a high-field system (e.g., 400 MHz), Δν is large relative to the scalar J-coupling constants ( J ). This results in a "first-order" spectrum where the aromatic protons of the indole ring (C4-H, C5-H, C7-H) appear as distinct, easily integrable multiplets.

Conversely, benchtop NMR operates at lower field strengths, compressing the chemical shift range[3]. When Δν/J becomes small, "second-order" effects (such as peak roofing and severe overlap) occur. For 6-amino-1-methyl-1H-indole-3-carboxylic acid, the C4-H and C2-H signals often merge into a complex multiplet on an 80 MHz instrument, making traditional peak integration inadequate without advanced quantum mechanical modeling[3].

Table 1: Quantitative Resolution Comparison (DMSO-d6)
Proton AssignmentExpected Shift (ppm)Multiplicity & J-CouplingHigh-Field (400 MHz) PerformanceBenchtop (80 MHz) Performance
-COOH 11.5 – 12.0Broad singlet (1H)Distinct, integrableOften lost in baseline noise
C2-H 7.90Singlet (1H)Sharp, baseline-resolvedOverlaps with C4-H
C4-H 7.75Doublet (J ≈ 8.5 Hz, 1H)Baseline-resolvedMerged multiplet
C7-H 6.65Doublet (J ≈ 2.0 Hz, 1H)Baseline-resolvedPartially overlaps with C5-H
C5-H 6.55Doublet of doublets (1H)Baseline-resolvedUnresolved multiplet
-NH2 5.20Broad singlet (2H)DistinctBroad, low signal-to-noise
N-CH3 3.75Singlet (3H)Sharp, baseline-resolvedSharp, baseline-resolved

Note: The C2-H proton is significantly deshielded due to the anisotropic and electron-withdrawing effects of the adjacent C3-carboxylic acid group[4].

Part 2: Solvent Causality and Proton Exchange

The choice of deuterated solvent is not arbitrary; it fundamentally alters the observable data. 6-amino-1-methyl-1H-indole-3-carboxylic acid contains three exchangeable protons: two on the amine (-NH2) and one on the carboxylic acid (-COOH).

  • Aprotic Solvents (DMSO-d6): DMSO is a strong hydrogen-bond acceptor. It solvates the -NH2 and -COOH groups, drastically slowing down intermolecular proton exchange. This causality allows the NMR timescale to capture these protons as broad singlets at ~5.20 ppm and >11.5 ppm, respectively.

  • Protic Solvents (CD3OD): Methanol-d4 induces rapid deuterium exchange with the sample's labile protons. The -NH2 and -COOH protons are replaced by deuterium, rendering them invisible in the 1H NMR spectrum. While this simplifies the baseline, it destroys critical structural verification points.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative NMR (qNMR) or routine QA/QC, the protocol must be self-validating. The following workflow guarantees that the acquisition parameters are correctly tuned for this specific indole derivative.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 6-amino-1-methyl-1H-indole-3-carboxylic acid.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous DMSO prevents the residual water peak (~3.3 ppm) from broadening and obscuring the N-CH3 singlet. TMS provides a universal 0.00 ppm reference point[1].

Step 2: Instrument Calibration & Acquisition

  • Relaxation Delay (D1): Set D1 to 4.0 seconds. Causality: The N-CH3 protons relax faster than the isolated C2-H proton. A short D1 will truncate the C2-H signal recovery, destroying integration ratios.

  • Number of Scans (NS): Set NS = 16 for High-Field (400 MHz) or NS = 64 for Benchtop (80 MHz) to compensate for the lower sensitivity of permanent magnets[5].

Step 3: The Self-Validation Check (Data Processing)

  • Apply exponential line broadening (LB = 0.3 Hz), Fourier transform, and phase correct the spectrum.

  • Validation Logic: Integrate the sharp N-CH3 peak at ~3.75 ppm and manually set its value to exactly 3.00 .

  • Next, integrate the C2-H singlet at ~7.90 ppm. It must integrate to 1.00 ± 0.05 . If the C2-H integration is < 0.90: This indicates incomplete longitudinal relaxation (T1). The system has invalidated the run; you must increase the D1 delay to 6.0 seconds and re-acquire.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical pathways for selecting the optimal NMR parameters based on the analytical requirements of the drug development pipeline.

NMR_Workflow Start 6-amino-1-methyl-1H-indole-3-carboxylic acid Sample Preparation Decision1 Are exchangeable protons (-NH2, -COOH) critical? Start->Decision1 Solvent1 Aprotic Solvent (DMSO-d6) Decision1->Solvent1 Yes (Preserve signals) Solvent2 Protic Solvent (CD3OD) Decision1->Solvent2 No (Simplify spectrum) Decision2 Required Resolution Level? Solvent1->Decision2 Solvent2->Decision2 Platform1 Benchtop NMR (60-80 MHz) Routine QA/QC & Throughput Decision2->Platform1 Low/Medium Resolution Platform2 High-Field NMR (400+ MHz) Complex J-Coupling Resolution Decision2->Platform2 High Resolution

Caption: Logical decision matrix for selecting NMR solvent and platform based on analytical requirements.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. Source: ResearchGate / Molecules URL:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • 1H NMR Chemical Shifts. Source: Oregon State University, Department of Chemistry URL:[Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. Source: News-Medical URL:[Link]

  • Supporting information: Syntheses of Indole-3-carbaldehydes and Derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

Interpreting the FTIR spectrum of synthesized indole compounds

Decoding the Structure: A Comparative Guide to FTIR Sampling Techniques for Synthesized Indole Derivatives Indole derivatives are privileged scaffolds in pharmaceutical chemistry and materials science. Validating the suc...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Structure: A Comparative Guide to FTIR Sampling Techniques for Synthesized Indole Derivatives

Indole derivatives are privileged scaffolds in pharmaceutical chemistry and materials science. Validating the successful synthesis of these compounds requires robust analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming functional group transformations—such as the emergence or disappearance of the characteristic indole N-H and C=C stretches.

However, the choice of FTIR sampling technique drastically influences spectral quality, reproducibility, and sensitivity. As an application scientist, selecting between Attenuated Total Reflectance (ATR) and KBr Pellet Transmission spectroscopy is not merely a matter of convenience; it is a fundamental physical choice that dictates how the infrared beam interacts with your synthesized molecule. This guide objectively compares these two methodologies, providing the mechanistic causality and self-validating protocols necessary for rigorous structural analysis.

Mechanistic Differences: The Physics of the Comparison

To interpret an FTIR spectrum accurately, one must understand the physical interaction between the instrument and the sample.

ATR-FTIR (Attenuated Total Reflectance): In ATR-FTIR, an infrared beam is directed into a high-refractive-index crystal (typically Diamond or Zinc Selenide) at an angle exceeding the critical angle. This creates an evanescent wave that penetrates the adjacent sample 1[1]. Causality: The penetration depth ( dp​ ) of this evanescent wave is directly proportional to the wavelength of the IR radiation. Consequently, at higher wavenumbers (shorter wavelengths)—such as the critical 3300–3500 cm⁻¹ region where the indole N-H stretch resides—the penetration depth is shallower. This physical phenomenon causes high-wavenumber bands to appear artificially weaker in uncorrected ATR spectra compared to traditional transmission spectra 2[2]. Furthermore, because ATR is a surface technique (penetrating only ~1 µm), it may fail to detect bulk organic modifications, such as indole derivatives grafted onto silica particles 3[3].

KBr Pellet Transmission: Transmission spectroscopy relies on the IR beam passing entirely through a homogeneously dispersed bulk sample. Causality: Because this method strictly adheres to the Beer-Lambert law, it provides true relative band intensities without wavelength-dependent distortion 4[4]. This makes KBr transmission superior for identifying trace bulk structural modifications and generating classic spectra that perfectly align with historical reference libraries.

Technique_Selection A Synthesized Indole Derivative B Primary Analytical Objective? A->B C Bulk Structure & Library Match B->C High Sensitivity D Rapid QC & Surface Analysis B->D Speed / Non-destructive E KBr Transmission C->E F ATR-FTIR D->F

Logical decision tree for selecting the optimal FTIR sampling technique.

Spectral Signatures of Indole Derivatives

When analyzing synthesized indoles, specific vibrational modes serve as diagnostic markers for the integrity of the bicyclic core. The table below summarizes the critical functional groups and their causal shifts.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
N-H ~3406StretchingA sharp peak at ~3406 cm⁻¹ characterizes the free N-H of pure indole 5[5]. Broadening or shifting to lower wavenumbers indicates intermolecular hydrogen bonding. Disappearance confirms successful N-alkylation/acylation.
Aromatic C-H 3022, 3049Sym. & Asym. StretchingConfirms the intact electron-rich aromatic ring system 5[5].
C=C (Aromatic) 1508, 1577Strong StretchingCharacteristic skeletal vibrations of the indole core. Shifts here can indicate conjugation with newly synthesized substituents 5[5].
C-C (Ring) 1456, 1616StretchingDifferentiates substitution patterns on the pyrrole and benzene rings5[5].

Objective Performance Comparison

ParameterATR-FTIR (Diamond/ZnSe)KBr Pellet Transmission
Sample Preparation None required; direct application 1[1].Extensive (grinding, vacuum pressing) 4[4].
Sensitivity Moderate; limited by ~1 µm penetration depth 2[2].High; captures the entire bulk sample matrix 4[4].
Spectral Artifacts Wavelength-dependent intensity dampening at high wavenumbers2[2].Christiansen effect (scattering); moisture absorption4[4].
Best Use Case High-throughput QC, pure solid/liquid confirmation1[1].Trace analysis, bulk modifications (e.g., grafted silica), library matching 3[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: KBr Pellet Preparation & Transmission Analysis

Best for quantitative analysis and identifying trace functional groups.

  • Desiccation: Ensure spectroscopic-grade KBr powder is dried at 105°C for >12 hours. Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at ~3450 cm⁻¹, which will directly mask the diagnostic indole N-H stretch at 3406 cm⁻¹.

  • Grinding: Grind 1–2 mg of the synthesized indole with 100–200 mg of KBr in an agate mortar until a fine, uniform powder is achieved.

  • Pressing: Transfer the mixture to a die and apply 8–10 tons of pressure under a vacuum for 3–5 minutes.

  • Validation Step: Hold the pressed pellet up to the light. A self-validating pellet will be visually translucent to transparent. Opacity indicates insufficient grinding (which causes severe baseline drift via the Christiansen scattering effect) or excessive moisture.

  • Measurement: Collect the background spectrum (empty beam) and sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution).

Protocol B: ATR-FTIR Analysis

Best for rapid, non-destructive confirmation of pure synthesized products.

  • Crystal Cleaning: Clean the diamond or ZnSe crystal with a volatile, non-reactive solvent (e.g., isopropanol) and allow it to dry completely.

  • Background: Collect the background spectrum of the ambient air over the clean crystal.

  • Application: Place 1–2 mg of the solid indole derivative directly onto the center of the crystal.

  • Compression & Validation: Apply the pressure anvil. Validation Step: Monitor the real-time preview of the energy throughput on the software. The force gauge must be optimized until the signal-to-noise ratio stabilizes. Causality: Poor optical contact leads to a weak evanescent wave interaction, severely dampening the signal.

  • Measurement & Processing: Collect spectra (e.g., 32 scans, 4 cm⁻¹ resolution). Crucially, apply an ATR Correction Algorithm in your spectroscopy software. This mathematically compensates for the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against standard transmission libraries.

Workflow S1 Sample Prep (Grind/Load) S2 Optical Contact (Press/Anvil) S1->S2 S3 Data Acquisition (IR Beam) S2->S3 S4 Processing (ATR Correction) S3->S4 S5 Band Assignment (N-H, C=C) S4->S5

Step-by-step experimental workflow for FTIR data acquisition and processing.

Conclusion

Both ATR and KBr Transmission FTIR are powerful techniques for validating the structure of synthesized indole derivatives. While ATR offers unparalleled speed and ease of use, researchers must be acutely aware of its physical limitations—specifically, the diminished intensity of high-wavenumber bands like the N-H stretch and its inability to probe bulk materials deeply. When absolute spectral fidelity, trace analysis, or bulk structural confirmation is required, the classic KBr pellet remains the gold standard.

References

  • FT-IR spectrum of control indole.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
  • FTIR: Transmission vs ATR spectroscopy | Anim
  • What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?
  • Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles - Reddit.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Substituted Uracils by X-ray Crystallography

Authored for Researchers, Scientists, and Drug Development Professionals Substituted uracils are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted uracils are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets. Consequently, unambiguous confirmation of their atomic arrangement is not merely a formality but a critical step in the drug discovery and development pipeline.

While various analytical techniques contribute pieces to the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard.[3][4] It provides a high-resolution, three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and the subtle interplay of intermolecular forces that govern its solid-state behavior. This guide offers an in-depth, field-proven perspective on the application of X-ray crystallography for the structural elucidation of substituted uracils, comparing its utility against other common analytical methods.

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized substituted uracil to a refined crystal structure is a multi-step process where meticulous technique and an understanding of the underlying principles are paramount. Each stage is designed to validate the next, ensuring the final structure is a trustworthy representation of the molecule.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Refinement Synthesis Synthesis & Purification (Purity > 99%) Crystallization Crystallization Screening (The Critical Bottleneck) Synthesis->Crystallization Essential for high-quality crystals Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing (Integration & Scaling) DataCollection->Processing Solution Structure Solution (Solving the Phase Problem) Processing->Solution Refinement Model Refinement (Fitting & Optimization) Solution->Refinement Validation Structure Validation (Final Quality Checks) Refinement->Validation FinalStructure Definitive 3D Structure Validation->FinalStructure G XRD X-ray Crystallography (The Gold Standard) NMR NMR Spectroscopy XRD->NMR Solid-State vs. Solution Structure MS Mass Spectrometry XRD->MS Info_3D Definitive 3D Structure (Bond Angles, Stereochemistry) XRD->Info_3D NMR->MS Info_Dynamics Solution Conformation & Dynamics NMR->Info_Dynamics Info_Formula Molecular Formula & Connectivity MS->Info_Formula Other FT-IR / UV-Vis Other->NMR Other->MS Info_Functional Functional Groups Other->Info_Functional

Sources

Validation

Comparative Efficacy of Novel Indole-3-Carboxylic Acid Derivatives: In Vitro and In Vivo Benchmarks

As a versatile and privileged pharmacophore, the indole-3-carboxylic acid (I3CA) scaffold has become a focal point in modern rational drug design. Its rigid, planar geometry seamlessly inserts into hydrophobic receptor p...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile and privileged pharmacophore, the indole-3-carboxylic acid (I3CA) scaffold has become a focal point in modern rational drug design. Its rigid, planar geometry seamlessly inserts into hydrophobic receptor pockets, while the 3-carboxylic acid moiety provides a highly tunable site for hydrogen bonding and functionalization.

This guide provides an objective, data-driven comparison of emerging I3CA derivatives against standard-of-care alternatives across two primary therapeutic axes: Cardiovascular (Antihypertensives) and Oncology (Targeted Cytotoxics) . By analyzing in vitro binding affinities and in vivo efficacy, we establish a benchmark for researchers evaluating this scaffold for preclinical development.

Therapeutic Axis I: Antihypertensive Efficacy (AT1R Antagonism)

Historically, Angiotensin II Receptor Blockers (ARBs) like Losartan have relied on a biphenyl tetrazole scaffold. Recent structural optimizations have demonstrated that replacing the tetrazole with an I3CA derivative maintains, and often exceeds, the binding affinity for the Angiotensin II Type 1 Receptor (AT1R)[1].

Mechanistic Advantage

The I3CA scaffold mimics the spatial arrangement of endogenous ligands while resisting rapid enzymatic degradation. In vitro radioligand binding studies reveal that specific I3CA analogs (e.g., Compounds 173 and 174) exhibit nanomolar affinity for AT1R. In vivo, these derivatives demonstrate a prolonged pharmacokinetic profile in spontaneously hypertensive rats (SHR), achieving a maximum blood pressure reduction of 48 mm Hg that sustains for 24 hours—outperforming Losartan[1][2].

G AngII Angiotensin II AT1R AT1 Receptor (Vascular) AngII->AT1R Binds Signaling Intracellular Signaling (IP3/DAG Cascade) AT1R->Signaling Activates I3CA I3CA Derivative (Competitive Antagonist) I3CA->AT1R Blocks BP Blood Pressure Elevation Signaling->BP Induces

Diagram 1: Mechanism of AT1R blockade by I3CA derivatives preventing vasoconstriction.

Therapeutic Axis II: Oncology & Targeted Cytotoxicity

In oncology, the I3CA scaffold is being engineered as a carrier for cytotoxic warheads, minimizing off-target toxicity while enhancing tumor penetration. A breakthrough example is T1089 , a novel nitrogen mustard based on an I3CA derivative. Unlike traditional bifunctional alkylating agents like Cyclophosphamide (CPA), T1089 acts as a dual-action agent: it induces DNA cross-linking while simultaneously acting as a Toll-Like Receptor (TLR) agonist to stimulate an innate antitumor immune response [3][4].

Mechanistic Advantage

CPA requires hepatic microsomal activation to become cytotoxic, rendering it largely inactive in vitro (IC50 > 4.2 mM). Conversely, T1089 is directly active in vitro against A549 lung carcinoma cells (IC50 = 33.4 µM) [4]. Furthermore, esterification of the I3CA core (e.g., 5-hydroxyindole-3-carboxylic acid esters) has yielded compounds with high potency against MCF-7 breast cancer cells (IC50 = 4.7 µM) with minimal toxicity to normal human dermal fibroblasts [5].

G T1089 T1089 (I3CA-Mustard) TLR TLR Agonism (Innate Immunity) T1089->TLR Activates DNA DNA Alkylation (Cross-linking) T1089->DNA Induces Immune Antitumor Immune Response TLR->Immune Stimulates Apop Tumor Cell Apoptosis DNA->Apop Triggers Immune->Apop Enhances

Diagram 2: Dual-action antitumor mechanism of the I3CA-based nitrogen mustard T1089.

Quantitative Data Summaries

Table 1: Performance Comparison of Antihypertensive I3CA Derivatives
CompoundTargetIn Vitro IC50In Vivo Max BP Reduction (SHR Model)Duration of Action
Losartan (Standard)AT1R14.6 nM~30-35 mm Hg (at 10 mg/kg)< 24 hours
Compound 173 (I3CA)AT1R11.3 nMN/AN/A
Compound 174 (I3CA)AT1R12.3 nM48 mm Hg (at 10 mg/kg)24 hours
Table 2: Performance Comparison of Cytotoxic I3CA Derivatives
CompoundMechanismCell LineIn Vitro IC50In Vivo Acute Toxicity (LD50)
Cyclophosphamide DNA AlkylationA5494.2 mM (Prodrug)~200-300 mg/kg
T1089 (I3CA-Mustard)Alkylation + TLR AgonistA54933.4 µM 202 mg/kg (Moderate, Class III)
Compound 5d (I3CA-Ester)Cytotoxicity / ApoptosisMCF-74.7 µM N/A

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid assay troubleshooting.

Protocol A: In Vitro Radioligand Binding Assay for AT1R Affinity

Purpose: To quantify the binding affinity (IC50) of I3CA derivatives to the AT1 receptor.

  • Membrane Preparation: Isolate vascular smooth muscle cell membranes via differential centrifugation. Causality: Using isolated membranes rather than whole cells concentrates the AT1R population and removes cytosolic proteases that could degrade the radioligand, ensuring signal stability.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [125I]-Angiotensin II, and serial dilutions of the I3CA derivative (1 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Causality: The high specific activity of[125I] is strictly required to detect the low-abundance AT1 receptors without saturating them.

  • Self-Validation (System Suitability): Include wells with 10 µM unlabeled Angiotensin II to define Non-Specific Binding (NSB). Validation Rule: The assay is only valid if Specific Binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer and quantify bound radioactivity using a gamma counter.

Protocol B: In Vitro Cytotoxicity & Mechanistic Validation (MTT Assay)

Purpose: To evaluate the direct cytotoxic potential of I3CA-based nitrogen mustards (e.g., T1089) vs. prodrugs (Cyclophosphamide).

  • Cell Seeding: Seed A549 lung carcinoma cells at 5×103 cells/well in 96-well plates and incubate for 24 hours. Causality: Cells must be in the logarithmic growth phase; metabolic assays like MTT rely on active mitochondrial respiration, which is inconsistent in confluent, stationary-phase cells.

  • Compound Treatment: Treat cells with serial dilutions of T1089 (1 µM to 100 µM) and Cyclophosphamide (100 µM to 5 mM). Causality: Testing Cyclophosphamide without the addition of an S9 hepatic fraction serves as a negative mechanistic control, proving that unlike CPA, T1089 does not require liver metabolism to exert its alkylating cytotoxicity.

  • Self-Validation (System Suitability): Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin). Validation Rule: Calculate the Z'-factor between the vehicle and positive control. A Z'-factor > 0.5 is required to validate plate integrity and pipetting accuracy.

  • Quantification: After 72 hours, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

References

  • Danilenko, A. V., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. URL:[Link]

  • Filimonova, M., et al. (2025). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard-Based Indole-3-Carboxylic Acid Derivative. Preprints.org, 2025010890. URL:[Link]

  • Shirinzadeh, H., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Jundishapur Journal of Natural Pharmaceutical Products, 18(2), e133555. URL:[Link]

Sources

Comparative

Validating the anti-cancer effects of Indole-3-carboxylic acid with Doxorubicin

Validating the Anti-Cancer Synergy of Indole-3-Carboxylic Acid (I3CA) with Doxorubicin: A Comparative Guide Executive Summary Doxorubicin (DOX) remains a foundational anthracycline in oncology, yet its clinical efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anti-Cancer Synergy of Indole-3-Carboxylic Acid (I3CA) with Doxorubicin: A Comparative Guide

Executive Summary

Doxorubicin (DOX) remains a foundational anthracycline in oncology, yet its clinical efficacy is frequently compromised by dose-dependent cardiotoxicity and the rapid emergence of chemoresistance. To overcome these bottlenecks, researchers have increasingly turned to indole derivatives as chemosensitizing adjuvants. Recent metabolomic profiling has identified Indole-3-carboxylic acid (I3CA) —an orally active urinary indolic tryptophan metabolite[1]—as a potent enhancer of DOX therapy. Unlike traditional efflux pump inhibitors, I3CA fundamentally alters the cellular response to DOX by amplifying therapy-induced senescence (TIS) in colorectal cancer (CRC) models[2]. This guide provides a comprehensive comparative analysis and self-validating experimental framework for evaluating I3CA against other established adjuvants.

Mechanistic Divergence: I3CA vs. Alternative Adjuvants

To design effective combinatorial therapies, it is critical to understand the causality behind drug synergy. DOX primarily induces cell death via DNA intercalation and reactive oxygen species (ROS) generation. However, sub-lethal doses often trigger a survival response or multidrug resistance (MDR).

When comparing I3CA to alternative adjuvants like Indole-3-carbinol (I3C) or standard P-glycoprotein (P-gp) inhibitors (e.g., Verapamil), the mechanistic pathways diverge:

  • I3CA (Senescence Amplification): I3CA acts downstream of DOX-induced DNA damage. It synergistically boosts the p53/p21 signaling axis, leading to a robust upregulation of Senescence-Associated β-galactosidase (SA-β-gal) and Senescence-Associated Heterochromatin Foci (SAHF), effectively locking cancer cells in a state of terminal growth arrest[2].

  • I3C (MDR Reversal): In contrast, I3C and its derivatives primarily reverse the MDR phenotype by down-regulating the expression of the MDR-1 gene product, P-glycoprotein, thereby preventing the efflux of DOX from the cell[3]. I3C also exhibits distinct cardioprotective effects in DOX-treated models[4].

Pathway DOX Doxorubicin (DOX) DNA_Damage DNA Damage & ROS DOX->DNA_Damage I3CA Indole-3-Carboxylic Acid (I3CA) p53_p21 p53 / p21 Activation I3CA->p53_p21 Amplifies DNA_Damage->p53_p21 Senescence Cellular Senescence (SA-β-gal, SAHF) p53_p21->Senescence GrowthArrest Tumor Growth Arrest Senescence->GrowthArrest

Mechanistic pathway illustrating I3CA's amplification of DOX-induced cellular senescence.

Comparative Performance Profiling

The following table synthesizes the performance metrics of DOX monotherapy versus various combinatorial strategies, allowing researchers to objectively select the appropriate adjuvant based on their target pathway.

Treatment StrategyPrimary MechanismTarget Molecular PathwayDOX Synergy OutcomeKnown Limitations
DOX Monotherapy DNA IntercalationTopoisomerase IIBaseline CytotoxicityHigh cardiotoxicity; rapid MDR onset.
DOX + I3CA Senescence Amplificationp53/p21, SAHFEnhanced Terminal Growth ArrestRequires a functional p53/p21 signaling axis[2].
DOX + I3C MDR ReversalP-gp DownregulationRestored Intracellular DOX LevelsVariable in vivo bioavailability[3].
DOX + Verapamil Efflux Pump InhibitionDirect P-gp BlockadeIncreased DOX RetentionHigh systemic toxicity limits clinical dosing.

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol evaluating the DOX + I3CA synergy must be a self-validating system. This means pairing phenotypic observations (e.g., cell viability) with orthogonal molecular validation (e.g., protein expression) to prove causality rather than mere correlation.

Workflow Step1 Cell Culture (LS180 CRC Cells) Step2 DOX Treatment (Induce Senescence) Step1->Step2 Step3 I3CA Co-treatment (0.01-0.64 μM) Step2->Step3 Step4 Assay Multiplexing (CCK-8, IF, Western) Step3->Step4 Step5 In Vivo Validation (Xenograft Mice) Step4->Step5

Self-validating experimental workflow for assessing DOX and I3CA synergy in CRC models.

Protocol A: In Vitro Senescence Amplification Assay

Rationale: Relying solely on viability assays (like CCK-8) cannot distinguish between acute apoptosis and cytostatic senescence. Therefore, viability must be multiplexed with specific senescence markers (SA-β-gal and SAHF)[2].

  • Cell Seeding & Synchronization: Seed LS180 colorectal cancer cells in 6-well plates. Starve cells in serum-free media for 12 hours to synchronize the cell cycle, ensuring uniform baseline proliferation.

  • Treatment Matrix (The Self-Validating Control System):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Baseline Toxicity): DOX alone (sub-lethal dose to induce baseline senescence).

    • Group 3 (Adjuvant Control): I3CA alone (0.01–0.64 μM) to prove I3CA is not acutely toxic on its own[1].

    • Group 4 (Experimental): DOX + I3CA combination.

  • Phenotypic Readout (CCK-8 & Colony Formation): Measure proliferation inhibition at 48 hours. The combination group should show a statistically significant reduction in colony formation compared to DOX alone[2].

  • Orthogonal Validation (Senescence Markers):

    • Perform SA-β-gal staining. Count the percentage of positively stained (blue) cells.

    • Perform Immunofluorescence (IF) for SAHF to confirm chromatin restructuring.

    • Extract protein and perform Western Blotting for p21 and p53 to confirm the molecular causality of the observed phenotypic senescence[2].

Protocol B: In Vivo Xenograft Validation

Rationale: In vitro senescence can sometimes lead to tumor relapse via the Senescence-Associated Secretory Phenotype (SASP). In vivo validation is mandatory to confirm that I3CA-induced senescence translates to sustained tumor regression[2].

  • Model Generation: Inject LS180 cells subcutaneously into the flanks of BALB/c nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize into the four groups defined in Protocol A. Administer I3CA (20 mg/kg, p.o., every two days) alongside systemic DOX[1].

  • Endpoint Analysis: Monitor tumor volume kinetics over 21 days. Post-euthanasia, perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation) and p21 (senescence) to validate that the in vitro mechanism holds true in the tumor microenvironment.

Quantitative Data Summary

The following table summarizes the expected relative quantitative outcomes based on validated experimental data in LS180 colorectal cancer models[2].

Assay / MetricDOX MonotherapyI3CA MonotherapyDOX + I3CA Combination
Cell Viability (CCK-8) Moderate InhibitionMinimal InhibitionSynergistic Inhibition
Senescence (SA-β-gal+) ~30% Positive CellsBaseline>60% Positive Cells
Protein Expression (p21) 2-Fold IncreaseNo Change>4-Fold Increase
Xenograft Tumor Volume ~40% Reduction~10% Reduction>70% Reduction

References

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica - Drug Research (2024). 2

  • Indole-3-carboxylic acid | Endogenous Metabolite. MedChemExpress. 1

  • The Possible Chemosensitizing Effect of Different Doses of Indol-3-Carbinol on Transplantable Tumor Model Treated with Doxorubicin. SciSpace (2016). 4

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH. 3

Sources

Validation

Comparative analysis of antihypertensive effects with losartan

Comparative Pharmacodynamics and In Vivo Efficacy of Losartan: A Mechanistic Guide As an application scientist designing preclinical and clinical evaluation frameworks, selecting the right active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics and In Vivo Efficacy of Losartan: A Mechanistic Guide

As an application scientist designing preclinical and clinical evaluation frameworks, selecting the right active pharmaceutical ingredient (API) comparator is critical. Losartan, the first-in-class Angiotensin II Receptor Blocker (ARB), revolutionized hypertension management by providing highly selective blockade of the AT1 receptor without the bradykinin-related adverse effects characteristic of Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril[1].

This guide provides a rigorous comparative analysis of losartan against other ARBs (valsartan, telmisartan) and ACE inhibitors (enalapril), detailing the causality behind their pharmacokinetic divergence and outlining a self-validating in vivo protocol for efficacy benchmarking.

Mechanistic Pathway: RAAS Modulation

To understand the efficacy of these compounds, we must first map their intervention points within the Renin-Angiotensin-Aldosterone System (RAAS). ACE inhibitors like enalapril block the conversion of Angiotensin I to Angiotensin II. However, this also inhibits the degradation of bradykinin, leading to pulmonary accumulation and the infamous "dry cough" side effect[1]. Losartan bypasses this entirely by directly antagonizing the AT1 receptor[2].

RAAS Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE (Lungs) ACE->AngII AT1R AT1 Receptor (Vasoconstriction) AngII->AT1R Activates Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE Blocks Losartan Losartan / EXP3174 (ARB) Losartan->AT1R Antagonizes

RAAS signaling cascade illustrating targeted inhibition by Enalapril and Losartan.

Comparative Pharmacokinetics and Receptor Binding

The clinical utility of an ARB is dictated by its receptor binding kinetics. Losartan is a prodrug requiring cytochrome P450-mediated biotransformation to yield its active moiety, EXP3174[3].

The Causality of Antagonism: Losartan itself is a competitive (surmountable) antagonist with a short half-life of 2 hours[2]. If endogenous Angiotensin II levels spike, they can outcompete parent losartan. However, its metabolite EXP3174 is an insurmountable (non-competitive) antagonist with a 6–9 hour half-life[2]. This insurmountable binding ensures that transient spikes in Angiotensin II cannot displace the drug from the AT1 receptor, providing sustained 24-hour blood pressure control. In contrast, valsartan demonstrates a 5-fold greater affinity for the AT1 receptor than parent losartan[4], while newer agents like telmisartan and candesartan rely entirely on insurmountable antagonism[2][3].

Table 1: Pharmacokinetic & Binding Profile Comparison

DrugClassActive MetaboliteElimination Half-lifeAntagonism Type at AT1R
Losartan ARBEXP31742 hCompetitive (Surmountable)
EXP3174 ARB MetaboliteN/A6–9 hNon-competitive (Insurmountable)
Valsartan ARBNone6–9 hCompetitive
Telmisartan ARBNone24 hNon-competitive (Insurmountable)
Enalapril ACEiEnalaprilat11 hEnzyme Inhibitor

Experimental Protocol: In Vivo Telemetry in the SHR Model

To objectively validate the antihypertensive efficacy of these compounds during drug development, the Spontaneously Hypertensive Rat (SHR) model coupled with radiotelemetry is the gold standard[5].

Causality of Experimental Design: Traditional tail-cuff plethysmography requires animal restraint, which induces stress, triggers catecholamine release, and creates artificial blood pressure spikes. Radiotelemetry eliminates this artifact, providing continuous, stress-free, 24-hour hemodynamic data. This is critical for accurately calculating the trough-to-peak ratio of the drug's effect.

Step-by-Step Methodology:

  • Subject Selection: Utilize 16-week-old male SHRs exhibiting established essential hypertension (Baseline Mean Arterial Pressure > 150 mmHg).

  • Surgical Implantation: Under isoflurane anesthesia (2-3%), implant a telemetry transmitter body (e.g., Data Sciences International) into the peritoneal cavity. Route the fluid-filled sensing catheter into the descending aorta via the femoral artery. Secure with non-absorbable sutures.

  • Recovery & Baseline Validation: Allow a strict 10-day surgical recovery period. Record continuous baseline hemodynamics (Systolic/Diastolic BP, Heart Rate, Locomotor Activity) for 72 hours to ensure diurnal rhythm stability and validate transmitter calibration.

  • Dosing Regimen: Administer compounds via oral gavage (e.g., Losartan 10 mg/kg, Valsartan 10 mg/kg, Enalapril 10 mg/kg, or Vehicle control) once daily at the beginning of the light cycle for 14 consecutive days.

  • Data Acquisition: Program the telemetry receiver matrix to sample hemodynamic parameters for 10 seconds every 5 minutes to capture high-resolution efficacy curves without draining transmitter batteries.

Telemetry Prep 1. Animal Prep (16-wk SHR) Surgery 2. Surgery (Transmitter Implant) Prep->Surgery Recovery 3. Recovery (10 Days) Surgery->Recovery Baseline 4. Baseline Data (72 Hours) Recovery->Baseline Dosing 5. Dosing Regimen (14 Days, PO) Baseline->Dosing Acquisition 6. Data Acquisition (24/7 Hemodynamics) Dosing->Acquisition

In vivo radiotelemetry surgical and experimental workflow for SHR models.

Comparative Efficacy Data

Clinical and preclinical telemetry data demonstrate that Losartan 50 mg provides equivalent trough diastolic blood pressure (DBP) reduction to Enalapril 20 mg[6]. However, Losartan demonstrates a vastly superior tolerability profile. In comparative trials, up to 30% of patients on enalapril developed a dry cough, whereas losartan patients exhibited respiratory adverse event rates comparable to placebo[1][7]. Valsartan, dosed at 160 mg, often yields a slightly deeper absolute BP reduction due to its inherently higher AT1 receptor binding affinity[4].

Table 2: Comparative Efficacy & Tolerability Outcomes

TreatmentStandard DoseMean DBP ReductionCough IncidenceReceptor Affinity (vs Losartan)
Losartan 50 mg~10.3 mmHg< 2%1x (Baseline)
Valsartan 160 mg~11.3 mmHg< 2%~5x greater
Enalapril 20 mg~9.8 - 10.0 mmHg~30%N/A (ACE target)

Conclusion

For drug development professionals, losartan remains a vital benchmark. Its unique dual-action profile—acting initially as a competitive antagonist before converting to the insurmountable EXP3174—provides a highly effective, self-validating mechanism for sustained 24-hour antihypertensive coverage. When designing comparative efficacy studies, utilizing stress-free radiotelemetry in SHR models ensures that the nuanced pharmacokinetic differences between ARBs and ACE inhibitors are captured with high fidelity.

References

  • An open comparative clinical trial to assess the efficacy and safety of losartan versus enalapril in mild to moderate hypertension Source: Manipal Academy of Higher Education1

  • A Randomized, Placebo-Controlled, Double-Blind, Parallel Study of Various Doses of Losartan Potassium Compared With Enalapril Maleate in Patients With Essential Hypertension Source: AHA Journals6

  • Efficacy and tolerability of losartan versus enalapril alone or in combination with hydrochlorothiazide in patients with essential hypertension Source: PubMed (NIH)7

  • What are the distinctions between losartan and valsartan in terms of their pharmacological properties? Source: Researcher.life4

  • Newly emerging pharmacologic differences in angiotensin II receptor blockers Source: Oxford Academic (American Journal of Hypertension)2

  • Comparative ARB pharmacology Source: The British Journal of Cardiology3

  • Abstracts From the 59th Annual Fall Conference and Scientific Sessions of the Council for High Blood Pressure Research Source: AHA Journals5

Sources

Safety & Regulatory Compliance

Safety

6-amino-1-methyl-1H-indole-3-carboxylic acid proper disposal procedures

6-Amino-1-methyl-1H-indole-3-carboxylic acid: Comprehensive Safety and Disposal Guide Executive Summary As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of func...

Author: BenchChem Technical Support Team. Date: March 2026

6-Amino-1-methyl-1H-indole-3-carboxylic acid: Comprehensive Safety and Disposal Guide

Executive Summary As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of functionalized indole derivatives. 6-Amino-1-methyl-1H-indole-3-carboxylic acid (CAS: 1058740-80-9) is a highly valuable building block in drug discovery, but its structural features—specifically the primary aromatic amine (PAA) moiety—demand rigorous safety protocols.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound. We will not merely list the steps; we will explore the mechanistic causality behind these procedures so that your laboratory can implement them with absolute confidence and regulatory compliance.

Physicochemical & Hazard Profiling

Before executing a disposal plan, we must understand the molecule's physical properties and intrinsic hazards to inform our containment strategy.

Table 1: Physicochemical Properties of 6-Amino-1-methyl-1H-indole-3-carboxylic acid

PropertyValue
CAS Number 1058740-80-9
Molecular Formula C10H10N2O2[1]
Molecular Weight 190.20 g/mol [1]
Chemical Class Indole derivative / Primary Aromatic Amine (PAA)
Physical State Solid
Primary Hazards Skin sensitizer, environmental toxicity, suspected mutagenicity

Causality of Hazard: Primary aromatic amines (PAAs) are highly lipid-soluble, meaning they can be rapidly absorbed through the stratum corneum (skin)[2]. Once systemic, PAAs often undergo metabolic N-hydroxylation in the liver. This forms reactive electrophiles that can covalently bind to DNA and proteins, leading to mutagenic or carcinogenic outcomes[2]. Furthermore, PAAs are notoriously toxic to aquatic life and can cause severe environmental contamination if discharged into public waterways[2]. Therefore, zero-discharge policies and strict segregation are mandatory.

Waste Segregation and Collection Workflow

Because 6-amino-1-methyl-1H-indole-3-carboxylic acid does not contain halogens, it must be segregated into the Non-Halogenated Organic Waste stream. Mixing it with halogenated waste unnecessarily increases incineration costs and complicates disposal logistics[3].

Step-by-Step Collection Protocol:

  • Solid Waste (Unused compound, contaminated PPE, weighing paper):

    • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the work is performed inside a certified chemical fume hood to prevent inhalation of aerosolized dust[2].

    • Collection: Carefully sweep or scoop solid residues using a dedicated anti-static spatula.

    • Containment: Transfer the solid waste into a high-density polyethylene (HDPE) container[3]. HDPE is highly resistant to organic acids and amines.

    • Labeling: Seal the container tightly and label it clearly as "Hazardous Waste: Non-Halogenated Organic Solid (Contains Primary Aromatic Amines)."

  • Liquid Waste (Reaction mother liquors, aqueous washes):

    • pH Verification: Verify the pH of the liquid waste. If highly acidic or basic, neutralize to pH 6-8 before combining with general organic waste to prevent exothermic reactions in the waste carboy.

    • Containment: Transfer to a dedicated, leak-proof, and shatter-resistant liquid waste container labeled "Non-Halogenated Organic Liquid Waste"[3].

    • Vapor Management: Never fill the container beyond 80% capacity to allow for vapor expansion[3].

In-Lab Decontamination Protocol (Trace Amounts)

For glassware, spatulas, or bench surfaces contaminated with trace amounts of 6-amino-1-methyl-1H-indole-3-carboxylic acid, simply washing with solvent is insufficient and merely transfers the hazard to the solvent waste. Instead, we utilize an oxidative degradation protocol to destroy the PAA moiety before standard cleaning[4].

KMnO4 / H2SO4 Oxidation Methodology: Acidified potassium permanganate efficiently degrades aromatic amines into non-toxic, non-aromatic carboxylic acids and inert nitrogenous byproducts[4]. This protocol is a self-validating system through distinct colorimetric changes.

  • Preparation: In a fume hood, prepare a 1.7 N Sulfuric Acid ( H2​SO4​ ) bath[4].

  • Oxidation: Add 0.2 M Potassium Permanganate ( KMnO4​ ) to the acid bath until a deep purple color persists[4].

  • Submersion: Submerge the contaminated glassware into the oxidizing bath. Allow it to stand at room temperature for a minimum of 8 hours to ensure complete degradation[4].

  • Quenching (Self-Validation Step): After 8 hours, the excess permanganate must be reduced. Slowly add solid Sodium Hydrogen Sulfite ( NaHSO3​ ) in small portions[4]. The solution will transition from purple to brown (manganese dioxide intermediate) and finally to a clear, colorless solution[4]. This color change validates that the oxidant has been fully quenched and the amine is destroyed.

  • Final Disposal: The resulting neutralized, colorless aqueous solution can typically be disposed of in the standard aqueous waste stream (verify with your local Environmental Health and Safety office).

Workflow Visualization

Below is the logical decision tree for managing 6-amino-1-methyl-1H-indole-3-carboxylic acid waste.

WasteWorkflow Start 6-Amino-1-methyl-1H-indole-3-carboxylic acid Waste Generation Decision Waste State? Start->Decision Solid Bulk Solid Waste (Unused/Spills) Decision->Solid Solid Liquid Liquid Solutions (Aqueous/Organic) Decision->Liquid Liquid Trace Trace Contamination (Glassware/Surfaces) Decision->Trace Trace SolidDisp Collect in Sealable HDPE Container Solid->SolidDisp LiquidDisp Segregate into Non-Halogenated Stream Liquid->LiquidDisp Oxidation KMnO4 / H2SO4 Oxidation Protocol Trace->Oxidation Final Licensed Hazardous Waste Incineration SolidDisp->Final LiquidDisp->Final Neutralize Quench with NaHSO3 until colorless Oxidation->Neutralize Neutralize->LiquidDisp

Decision tree for the segregation, chemical degradation, and disposal of aromatic amine waste.

Regulatory & Logistical Hand-off

Never dispose of 6-amino-1-methyl-1H-indole-3-carboxylic acid in standard municipal trash or pour untreated solutions down the sink. All collected solid and liquid waste must be handed over to a licensed hazardous waste disposal facility. The standard industry practice for this class of compounds is high-temperature incineration, which ensures complete thermal destruction of the indole ring and prevents environmental persistence. Ensure all containers are logged in your laboratory's waste manifest in compliance with local EPA Resource Conservation and Recovery Act (RCRA) regulations.

References

  • Title: 1058740-80-9 | 6-Amino-1-methyl-1H-indole-3-carboxylic acid Source: AiFChem URL
  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL
  • Title: Laboratory Chemical Hygiene Plan Source: University of Wisconsin–Madison URL
  • Title: Proper Disposal of 6-Bromopyridin-3-amine: A Comprehensive Guide for Laboratory Professionals Source: Benchchem URL

Sources

Handling

Personal protective equipment for handling 6-amino-1-methyl-1H-indole-3-carboxylic acid

A Researcher's Guide to Safely Handling 6-amino-1-methyl-1H-indole-3-carboxylic acid An In-Depth Technical Guide for Laboratory Professionals As a novel compound, 6-amino-1-methyl-1H-indole-3-carboxylic acid presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 6-amino-1-methyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound, 6-amino-1-methyl-1H-indole-3-carboxylic acid presents a unique set of handling challenges. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach is paramount. This guide synthesizes safety data from structurally related indole and amine-containing compounds to provide a comprehensive framework for personal protective equipment (PPE), safe handling, and emergency procedures. Our core principle is to treat this compound with a high degree of caution, assuming it may possess a combination of hazards observed in its analogs.

I. Hazard Assessment: A Synthesis of Known Risks
  • Skin and Eye Irritation: Indole derivatives are frequently cited as causing skin irritation and serious eye irritation.[1][4][5][6][7]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2][3][5][6]

  • Potential for Sensitization: The presence of an amino group on the indole ring suggests a potential for allergic reactions with prolonged or repeated exposure.[3]

  • Harmful if Swallowed or Inhaled: Some related compounds are noted as being harmful if ingested or if they come into contact with skin.[1][2]

Given these potential hazards, a robust safety protocol is not just recommended, but essential.

II. Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, the work environment must be optimized for safety.

  • Designated Work Area: All work with 6-amino-1-methyl-1H-indole-3-carboxylic acid, especially when handling the solid powder, should be conducted in a designated area within a certified chemical fume hood.[8][9][10] This will mitigate the risk of inhaling airborne particles.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1][3] The fume hood provides primary containment, while general lab ventilation offers a secondary level of protection.

  • Weighing Procedures: To minimize the generation of airborne dust, tare your container with its lid on the balance first.[8] Then, transfer the powder to the container within the fume hood before returning to the balance for the final weight.[8]

  • Housekeeping: Maintain a clean and organized workspace.[11] All surfaces should be decontaminated after each use. Wet-cleaning methods or a HEPA vacuum are recommended for cleaning up any residual powder.[8]

Visualizing Your Safety Workflow

The following diagram illustrates the key decision points and safety measures to be implemented when working with 6-amino-1-methyl-1H-indole-3-carboxylic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase start Start: Plan Experiment hazard_assessment Review Hazard Assessment start->hazard_assessment gather_ppe Assemble All Required PPE hazard_assessment->gather_ppe check_hood Verify Fume Hood Functionality gather_ppe->check_hood don_ppe Don PPE check_hood->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid dissolve Prepare Solution weigh_solid->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Workspace & Glassware conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op End of Operation wash_hands->end_op

Caption: A step-by-step workflow for the safe handling of 6-amino-1-methyl-1H-indole-3-carboxylic acid.

III. Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial to prevent direct contact with the chemical.[2] The following table outlines the recommended PPE for handling 6-amino-1-methyl-1H-indole-3-carboxylic acid.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][9][12]To protect against splashes and airborne particles that can cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][9] It is advisable to wear two pairs of nitrile gloves.[8]To prevent skin contact, which may cause irritation or be harmful.[1][2] Change gloves immediately if contaminated and at least every two hours.[8]
Body Protection A flame-resistant lab coat, fully fastened.[9] For larger quantities or when there is a significant risk of splashing, consider Tyvek sleeves or a chemical-resistant suit.[8][13]To shield the body from accidental spills and splashes.
Respiratory Protection Work should be conducted in a fume hood. If a fume hood is not available or for spill cleanup outside of a hood, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended.[3]To avoid inhalation of the powdered chemical, which may cause respiratory irritation.[3][6]
Foot Protection Closed-toe shoes.[9][14]To protect feet from spills and falling objects.
IV. Step-by-Step Operational and Disposal Plans

A. Handling and Experimental Procedures:

  • Preparation: Before starting, ensure all necessary PPE is readily available and in good condition.[10] Confirm that the fume hood is operational.[10][11]

  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield. Don two pairs of nitrile gloves, ensuring the outer pair covers the cuffs of your lab coat.[15]

  • Chemical Handling: Conduct all manipulations of the solid compound within the fume hood.[9] Use designated spatulas and glassware. If transferring the chemical, use a secondary container.[8]

  • After Handling: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.[9][16]

B. Spill and Emergency Response:

  • Minor Spills (in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemical spills.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[1][3]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside fume hood):

    • Evacuate the area immediately and alert your lab supervisor and institutional safety office.[9]

    • Restrict access to the spill area.

    • Follow your institution's specific emergency response procedures.

C. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][5] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][3][5] If they are not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]

D. Waste Disposal:

  • All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[8][10][11]

  • Place waste in clearly labeled, sealed containers.[3][11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[17]

V. Conclusion: A Culture of Safety

The responsible use of 6-amino-1-methyl-1H-indole-3-carboxylic acid demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO. Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. Available from: [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. Available from: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available from: [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - Centers for Disease Control and Prevention. Available from: [Link]

  • MSDS of 6-amino-1H-indole-3-carbaldehyde - Capot Chemical. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available from: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals - Labs Controllabs. Available from: [Link]

  • Archives of Clinical Toxicology - ProBiologists. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta. Available from: [Link]

  • Amino Acid Standard Safety Data Sheet - Agilent. Available from: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]

  • 6-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385211 - PubChem. Available from: [Link]

  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol - National Center for Biotechnology Information. Available from: [Link]

  • Selected amines and amino alcohols - Miljøstyrelsen. Available from: [Link]

  • Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol - National Center for Biotechnology Information. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.